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  • Product: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
  • CAS: 24953-77-3

Core Science & Biosynthesis

Foundational

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-: A Technical Guide on Physicochemical Properties, Synthesis, and Bioactivity

Executive Summary 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (widely known in pharmacognosy as 7-hydroxy-5-methoxyphthalide) is a naturally occurring specialized metabolite characterized by its bicyclic phthalide core[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (widely known in pharmacognosy as 7-hydroxy-5-methoxyphthalide) is a naturally occurring specialized metabolite characterized by its bicyclic phthalide core[1]. Serving as a crucial taxonomic marker and a bioactive constituent in several medicinal plant species—most notably within the Rumex and Helichrysum genera—this compound has garnered significant interest in natural product chemistry and drug development[2],[3]. This whitepaper provides a rigorous examination of its structural properties, isolation methodologies, synthetic pathways, and pharmacological potential.

Structural Chemistry and Physicochemical Profiling

The molecular architecture of 7-hydroxy-5-methoxyphthalide consists of a γ-lactone ring fused to a benzene ring (the isobenzofuranone skeleton). The aromatic ring is substituted with a hydroxyl group at the C-7 position and a methoxy group at the C-5 position.

Causality in Structure-Property Relationships: The C-7 hydroxyl group is positioned in close spatial proximity to the lactone carbonyl oxygen. This geometry strongly favors the formation of an intramolecular hydrogen bond, which significantly influences the compound's acidity, solubility, and spectroscopic behavior (e.g., shifting the carbonyl stretching frequency in IR spectroscopy)[4]. Concurrently, the C-5 methoxy group acts as an electron-donating group via resonance, increasing the electron density of the aromatic system and enhancing its radical-scavenging (antioxidant) capacity.

Table 1: Physicochemical and Computed Properties
PropertyValueSource/Method
IUPAC Name 7-hydroxy-5-methoxy-3H-2-benzofuran-1-oneComputed
CAS Registry Number 24953-77-3ChemIDplus
Molecular Formula C9H8O4-
Molecular Weight 180.16 g/mol 1[1]
Exact Mass 180.04225873 Da1[1]
XLogP3 (Lipophilicity) 1.5XLogP3 3.0
Topological Polar Surface Area 55.8 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 4-

Natural Occurrence and Biosynthetic Significance

7-hydroxy-5-methoxyphthalide is widely distributed in nature, predominantly within the Polygonaceae and Asteraceae families. It has been isolated from the roots and aerial parts of Rumex species (e.g., Rumex nepalensis), which are traditionally utilized for their astringent, antibacterial, and anti-inflammatory properties[2]. Furthermore, it is a key phenolic constituent in Helichrysum species ("everlasting flowers"), contributing to the plant's defense mechanisms against microbial pathogens[3]. Biosynthetically, phthalides are typically derived from the polyketide pathway, where cyclization and subsequent tailoring reactions (methylation, oxidation) yield the diverse array of substituted isobenzofuranones found in nature.

Experimental Workflows: Isolation and Synthesis

To study 7-hydroxy-5-methoxyphthalide, researchers must either isolate it from botanical matrices or synthesize it de novo. Both approaches require precise control over reaction conditions and solvent polarities.

IsolationWorkflow A Botanical Biomass (Rumex / Helichrysum spp.) B Soxhlet Extraction (70% MeOH, 65°C) A->B C Liquid-Liquid Partitioning (Hexane → EtOAc → n-BuOH) B->C D Bioassay-Guided Fractionation (Silica Gel CC, CHCl3:MeOH) C->D E Preparative HPLC Purification (RP-C18, 0.1% Formic Acid) D->E F Spectroscopic Elucidation (1D/2D NMR, HR-ESI-MS) E->F G Target Compound: 7-hydroxy-5-methoxyphthalide F->G

Figure 1: Bioassay-guided isolation and structural elucidation workflow for the target compound.

Bioassay-Guided Isolation Protocol

Rationale: The extraction leverages the principle of differential solubility. The target compound is moderately polar due to its phenolic hydroxyl and lactone moieties, necessitating a carefully staged solvent partitioning strategy. Step-by-Step Methodology:

  • Matrix Disruption and Extraction: Pulverize dried Rumex root biomass to a particle size of <0.5 mm to maximize solvent contact area. Perform a Soxhlet extraction using 70% aqueous methanol at 65°C for 48 hours. Methanol effectively permeates the cellular matrix and solubilizes phenolic compounds[2].

  • Liquid-Liquid Partitioning: Concentrate the methanolic extract in vacuo to remove the organic solvent. Suspend the aqueous residue in distilled water and partition sequentially with n-hexane (to remove highly lipophilic waxes and chlorophyll) and Ethyl Acetate (EtOAc). The EtOAc fraction selectively concentrates the phthalides.

  • Chromatographic Fractionation: Load the dried EtOAc fraction onto a Silica Gel (230-400 mesh) column. Elute with a step-gradient of Chloroform:Methanol (100:0 to 80:20 v/v). Monitor the eluates using Thin Layer Chromatography (TLC). Self-Validation: 7-hydroxy-5-methoxyphthalide exhibits characteristic quenching under UV 254 nm and a positive reaction (purple/blue color) when sprayed with ethanolic ferric chloride, validating the presence of the phenolic hydroxyl[4].

  • High-Performance Purification: Pool the active fractions and subject them to Preparative HPLC using a reversed-phase C18 column. Employ an isocratic mobile phase of 40% Acetonitrile in water supplemented with 0.1% Formic Acid. Causality: The formic acid suppresses the ionization of the C-7 hydroxyl group, preventing peak tailing and ensuring high-resolution separation.

De Novo Chemical Synthesis (Photobromination Route)

Rationale: Synthesizing 5,7-disubstituted phthalides de novo requires the precise functionalization of an ortho-methyl group on a benzoic acid derivative. The classical photobromination route remains a gold standard due to its high regioselectivity for benzylic positions via a free-radical mechanism[4]. Step-by-Step Methodology:

  • Precursor Preparation: Dissolve ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) in anhydrous carbon tetrachloride (CCl4).

  • Radical Initiation and Bromination: Add 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (radical initiator). Irradiate the reaction mixture with a 500W tungsten lamp while maintaining gentle reflux. The homolytic cleavage of the initiator abstracts a hydrogen from the benzylic methyl group, which subsequently reacts with bromine to form the ortho-bromomethyl intermediate.

  • Hydrolysis and Spontaneous Lactonization: Filter off the succinimide byproduct and concentrate the filtrate. Dissolve the crude bromomethyl intermediate in a mixture of 1,4-dioxane and water (3:2 v/v) and reflux for 24 hours. Causality & Self-Validation: Water acts as a nucleophile, displacing the benzylic bromide to form a benzylic alcohol. Under thermal conditions, this alcohol spontaneously undergoes intramolecular transesterification with the adjacent ethyl ester. This lactonization is a thermodynamic sink, irreversibly forming the stable 5-membered phthalide ring[4].

  • Crystallization: Cool the reaction mixture, extract with dichloromethane, dry over anhydrous Na2SO4, and evaporate. Recrystallize the residue from absolute ethanol to yield pure 7-hydroxy-5-methoxyphthalide.

(Note: Modern synthetic approaches to structurally related bioactive derivatives, such as the anti-arteriosclerotic agent (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide, utilize advanced methodologies including Julia olefination and TBHP-mediated Mitsunobu reactions to construct the alkylidenephthalide core[5].)

Pharmacological and Biological Activities

The pharmacological profile of 7-hydroxy-5-methoxyphthalide is intrinsically linked to its structural features:

  • Antimicrobial Activity: Phthalides isolated from Rumex and Helichrysum exhibit notable bacteriostatic properties against Gram-positive bacteria (e.g., Staphylococcus aureus)[2],[3]. The lipophilicity of the methoxy group aids in penetrating the bacterial cell membrane, while the lactone core can interact with intracellular targets.

  • Anti-inflammatory Potential: Phenolic phthalides are documented to inhibit pro-inflammatory mediators. The C-7 hydroxyl group acts as a potent hydrogen atom donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress associated with inflammatory pathways[2].

Analytical Characterization

To confirm the identity and purity of 7-hydroxy-5-methoxyphthalide, the following spectroscopic markers are utilized:

  • Mass Spectrometry (HR-ESI-MS): Expected [M-H]⁻ ion at m/z 179.0350 in negative ion mode, confirming the exact mass of 180.0422 Da[1].

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d6), the C-7 hydroxyl proton typically appears as a sharp, downfield singlet (around 10.0-11.0 ppm) due to intramolecular hydrogen bonding with the lactone carbonyl. The aromatic protons at C-4 and C-6 appear as meta-coupled doublets (J ≈ 2.0 Hz) in the 6.5-6.8 ppm range. The methoxy group presents as a 3H singlet near 3.8 ppm, and the benzylic lactone protons (C-3) appear as a 2H singlet around 5.2 ppm.

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Exploratory

Natural Product Isolation of 7-Hydroxy-5-methoxyphthalide from Helichrysum Species: A Technical Whitepaper

Pharmacognostic Rationale & Target Profile The genus Helichrysum (Asteraceae), widely recognized for its "everlasting flowers," is a prolific source of specialized secondary metabolites, including flavonoids, pyrones, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacognostic Rationale & Target Profile

The genus Helichrysum (Asteraceae), widely recognized for its "everlasting flowers," is a prolific source of specialized secondary metabolites, including flavonoids, pyrones, and phthalides (1)[1]. Among these, 7-hydroxy-5-methoxyphthalide (C₉H₈O₄) and its glycosidic derivatives (e.g., 7-O-β-D-glucopyranoside) are critical bioactive constituents with documented pharmacological potential (2)[2].

Isolating high-purity phthalides from complex botanical matrices requires a highly orthogonal chromatographic approach. This whitepaper outlines a self-validating, step-by-step methodology for the targeted isolation of 7-hydroxy-5-methoxyphthalide, emphasizing the mechanistic causality behind each solvent and stationary phase selection.

Mechanistic Workflow: Extraction & Partitioning

Ultrasound-Assisted Extraction (UAE)
  • Protocol: Pulverized, dried Helichrysum flowers are macerated in 80% aqueous methanol and subjected to ultrasound-assisted extraction (UAE) for 3 cycles of 45 minutes at room temperature.

  • Causality: Methanol disrupts the hydrogen bonding network of the plant cell walls, while the 20% water content swells the tissue. This specific ratio maximizes the mass transfer of both the lipophilic phthalide aglycones and their polar glycosidic counterparts (3)[3].

Liquid-Liquid Extraction (LLE) & Self-Validation

Following concentration under reduced pressure, the crude extract is suspended in distilled water and subjected to sequential LLE.

  • n-Hexane: Removes highly lipophilic interferences (waxes, sterols, chlorophyll).

  • Ethyl Acetate (EtOAc): Selectively partitions intermediate-polarity compounds, specifically targeting the 7-hydroxy-5-methoxyphthalide aglycone .

  • n-Butanol (n-BuOH): Captures the highly polar glycosidic derivatives[2].

Self-Validating Step: To ensure the target scaffold is present before downstream processing, the EtOAc fraction is monitored via Thin Layer Chromatography (TLC). Under UV 254 nm, the conjugated aromatic system of the phthalide quenches fluorescence, appearing as a dark spot. Spraying with 5% AlCl₃ in ethanol followed by UV 365 nm observation confirms the presence of phenolic hydroxyl groups.

Extraction A Helichrysum Flowers (Dried & Pulverized) B 80% MeOH Extraction (Ultrasound-Assisted) A->B Solvent Addition C Crude Methanolic Extract B->C Filtration & Concentration D Liquid-Liquid Partitioning (H2O Suspension) C->D Suspend in H2O E n-Hexane Fraction (Lipids/Waxes) D->E Hexane F EtOAc Fraction (Phthalide Aglycones) D->F Ethyl Acetate G n-BuOH Fraction (Phthalide Glycosides) D->G n-Butanol H Aqueous Fraction (Sugars/Tannins) D->H Residual F_target Proceed to Chromatography F->F_target Target for 7-hydroxy- 5-methoxyphthalide

Workflow for the extraction and liquid-liquid partitioning of Helichrysum species.

Orthogonal Chromatographic Purification

Because the EtOAc fraction contains a complex mixture of structurally similar flavonoids, pyrones, and phthalides[1], a single chromatographic mode is insufficient. We utilize a three-dimensional orthogonal approach:

Step 1: Diaion HP-20 Macroporous Resin (Desalting & Enrichment)
  • Protocol: Load the EtOAc fraction onto a Diaion HP-20 column. Wash extensively with H₂O, then elute with a step gradient of 50%, 80%, and 100% MeOH.

  • Causality: HP-20 is a styrene-divinylbenzene copolymer. It captures the hydrophobic phthalide core via strong van der Waals forces while allowing residual sugars and water-soluble tannins to wash out. The 80% MeOH fraction typically contains the enriched 7-hydroxy-5-methoxyphthalide.

Step 2: Normal Phase Silica Gel Chromatography (Polarity Separation)
  • Protocol: Apply the enriched 80% MeOH fraction to a Silica Gel column (200-300 mesh). Elute with a gradient of Chloroform:Methanol (100:0 to 90:10).

  • Causality: Silica gel separates based on hydrogen bonding. The hydroxyl group at C-7 and the lactone carbonyl of the phthalide interact strongly with the stationary phase silanol groups, separating it from less polar pyrones.

Step 3: Sephadex LH-20 (Size & Adsorption)
  • Protocol: Isocratic elution with 100% Methanol.

  • Causality: While Sephadex LH-20 is traditionally a size-exclusion matrix, in methanolic environments, it acts as an adsorption resin. The cross-linked dextran matrix engages in π−π interactions with the aromatic ring of the phthalide, delaying its elution compared to aliphatic impurities of similar molecular weight.

Step 4: Preparative RP-HPLC (High-Resolution Polishing)
  • Protocol: C18 column (5 µm, 250 × 20 mm). Mobile phase: 45% Acetonitrile in Water (with 0.1% Formic Acid) at a flow rate of 10 mL/min.

  • Causality: The reverse-phase mechanism separates based purely on hydrophobicity. The addition of 0.1% formic acid is a critical parameter; it suppresses the ionization of the C-7 phenolic hydroxyl group, preventing peak tailing and ensuring a sharp, symmetrical elution profile.

Purification A EtOAc Fraction B Diaion HP-20 Resin (Desalting/Enrichment) A->B Elute with MeOH C Silica Gel Column (Gradient: CHCl3-MeOH) B->C Target Sub-fraction D Sephadex LH-20 (Isocratic: MeOH) C->D Phenolic-rich band E Preparative RP-HPLC (C18, MeCN-H2O) D->E Size/Pi-Pi separation F Pure 7-hydroxy- 5-methoxyphthalide E->F Peak Collection

Chromatographic purification pathway isolating 7-hydroxy-5-methoxyphthalide.

Quantitative Data & Yield Tracking

A rigorous isolation protocol must track mass balance and purity at each stage to validate the efficiency of the workflow.

Table 1: Chromatographic Parameters and Representative Yields

Purification StageStationary PhaseElution SystemFraction Yield (%)*Estimated Purity (%)
Liquid-Liquid Ext. Aqueous / EtOAcEtOAc / H₂O12.50< 5.0
Macroporous Resin Diaion HP-2080% MeOH4.20~ 15.0
Normal Phase Silica Gel (200-300 mesh)CHCl₃:MeOH (95:5)0.85~ 45.0
Size Exclusion Sephadex LH-20100% MeOH0.15~ 80.0
Prep-HPLC C18 (5 µm, 250×20 mm)45% MeCN / H₂O (0.1% FA)0.02> 98.0

*Yield calculated relative to the initial dried plant material mass.

Structural Elucidation & Final Validation

The final self-validating step is structural confirmation via spectroscopic methods. 7-hydroxy-5-methoxyphthalide (MW = 180.16 g/mol ) exhibits the following characteristic diagnostic signals:

  • ESI-TOF-MS: Yields a pseudo-molecular ion peak at m/z 181.05 [M+H]⁺ and 179.04[M-H]⁻, confirming the C₉H₈O₄ molecular formula.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • The lactone methylene protons (H-3) appear as a distinct singlet around δ 5.20.

    • The aromatic protons (H-4 and H-6) appear as meta-coupled doublets ( J≈2.0 Hz) around δ 6.40 and 6.50, respectively, shielded by the electron-donating oxygen substituents.

    • The methoxy group (-OCH₃) at C-5 resonates as a sharp, integrated 3H singlet at δ 3.85.

References

  • Source: Academia.
  • Title: Medicinal Flowers. XXX.
  • Title: New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity Source: ResearchGate / Journal of Natural Products URL

Sources

Foundational

Biosynthetic pathways of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in Rhododendron molle

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in Rhododendron molle A Whitepaper for Researchers and Drug Development Professionals Abstract Rhododendron...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in Rhododendron molle

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Rhododendron molle, a plant with a rich history in traditional Chinese medicine, is a prolific source of diverse secondary metabolites, including terpenoids, flavonoids, and lignans.[1][2] While significant research has focused on the biosynthesis of grayanane diterpenoids, the pathways leading to other potentially bioactive compounds remain largely unexplored.[3][4][5] This technical guide presents a putative biosynthetic pathway for the isobenzofuranone derivative, 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-, in Rhododendron molle. Although this specific compound has been identified in other plant species, its biosynthesis in R. molle is not yet elucidated.[6][7] Leveraging available genomic and transcriptomic data for R. molle, this document provides a scientifically grounded hypothesis for its formation, likely via a polyketide pathway.[1][8][9] Furthermore, we present a comprehensive suite of experimental protocols designed to validate this proposed pathway, offering a roadmap for researchers in natural product biosynthesis and drug discovery.

Introduction: The Significance of Isobenzofuranones and Rhododendron molle

Isobenzofuranones, also known as phthalides, constitute a class of naturally occurring lactones with a bicyclic core structure.[10][11] Members of this class exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiproliferative properties, making them attractive scaffolds for drug development.[11] Rhododendron molle is a well-established source of bioactive secondary metabolites.[2][12] The availability of its genome and transcriptome data provides a powerful toolkit for mining novel biosynthetic pathways and identifying the enzymes responsible for generating chemical diversity.[5] Elucidating the biosynthesis of novel or less-studied compounds like 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in this species could unlock new avenues for metabolic engineering and the sustainable production of valuable pharmaceuticals.

A Putative Biosynthetic Pathway: A Polyketide-Derived Scaffolding

Based on the structure of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-, we propose a biosynthetic pathway originating from the polyketide pathway, a common route for the biosynthesis of aromatic compounds in plants. The pathway likely involves a Type III polyketide synthase (PKS) and subsequent tailoring enzymes.

The proposed sequence is as follows:

  • Chain Assembly by a Polyketide Synthase (PKS): A starter CoA-ester (e.g., acetyl-CoA) is sequentially condensed with three molecules of malonyl-CoA by a PKS to form a linear tetraketide intermediate.

  • Cyclization and Aromatization: The unstable tetraketide undergoes intramolecular cyclization and subsequent aromatization to form a key intermediate, likely orsellinic acid or a closely related derivative.

  • Tailoring Modifications: The aromatic intermediate is then subjected to a series of modifications by tailoring enzymes to yield the final product. These steps are proposed to include:

    • Hydroxylation: Introduction of a hydroxyl group at position C-7, likely catalyzed by a cytochrome P450 monooxygenase (CYP).

    • Methylation: O-methylation of the hydroxyl group at position C-5, catalyzed by an O-methyltransferase (OMT).

    • Reduction and Lactonization: Reduction of the carboxylic acid and subsequent intramolecular esterification (lactonization) to form the characteristic isobenzofuranone ring.

Below is a Graphviz diagram illustrating this proposed pathway.

putative_biosynthesis acetyl_coa Acetyl-CoA + 3x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks tetraketide Linear Tetraketide pks->tetraketide cyclization Cyclization & Aromatization tetraketide->cyclization intermediate1 Orsellinic Acid-like Intermediate cyclization->intermediate1 cyp Cytochrome P450 (CYP) (Hydroxylation) intermediate1->cyp intermediate2 Hydroxylated Intermediate cyp->intermediate2 omt O-Methyltransferase (OMT) (Methylation) intermediate2->omt intermediate3 Hydroxylated & Methylated Intermediate omt->intermediate3 reduction_lactonization Reduction & Lactonization intermediate3->reduction_lactonization final_product 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- reduction_lactonization->final_product

Caption: Proposed biosynthetic pathway of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-.

Experimental Validation: A Technical Guide

The following section outlines a series of experimental protocols to investigate and validate the proposed biosynthetic pathway.

Transcriptome Mining and Candidate Gene Identification

Objective: To identify candidate PKS, CYP, and OMT genes from R. molle that may be involved in the biosynthesis of the target compound.

Methodology:

  • Data Acquisition: Obtain publicly available RNA-seq data from various tissues of R. molle (e.g., flower, root, leaf).[1][8]

  • De Novo Transcriptome Assembly: If a high-quality genome is not available, perform de novo assembly of the RNA-seq reads using tools like Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Assign functional annotations using tools like Blast2GO.

  • Candidate Gene Selection:

    • Search the annotated transcriptome for sequences with high similarity to known plant Type III PKSs, plant CYPs (particularly those from families known to be involved in secondary metabolism), and plant OMTs.

    • Perform phylogenetic analysis to compare the candidate genes with functionally characterized enzymes from other species to infer potential function.[5]

  • Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues. Genes involved in the same biosynthetic pathway are often co-expressed.[13] Identify a cluster of co-expressed PKS, CYP, and OMT genes as high-priority candidates.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes and confirm their proposed catalytic activities.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from R. molle cDNA using PCR and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • Express the recombinant proteins in a suitable host system like E. coli or Saccharomyces cerevisiae.

    • Optimize protein expression and purification using standard molecular biology techniques (e.g., affinity chromatography).

  • In Vitro Enzyme Assays:

    • PKS Assay: Incubate the purified recombinant PKS with the starter unit (acetyl-CoA) and extender unit (malonyl-CoA). Analyze the reaction products using HPLC and LC-MS to identify the formation of the polyketide-derived aromatic intermediate.

    • CYP Assay: Incubate the purified recombinant CYP (often co-expressed with a cytochrome P450 reductase) with the product from the PKS assay and a source of reducing equivalents (NADPH). Monitor for the formation of a hydroxylated product by HPLC and LC-MS.

    • OMT Assay: Incubate the purified recombinant OMT with the hydroxylated product from the CYP assay and a methyl donor (S-adenosyl methionine, SAM). Analyze for the formation of the methylated product.

  • Structural Elucidation: Purify the final product from the sequential enzyme assays and confirm its structure as 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- using NMR spectroscopy and mass spectrometry.

The workflow for this experimental approach is visualized in the diagram below.

experimental_workflow cluster_bioinformatics Bioinformatics cluster_molecular_biology Molecular Biology & Biochemistry cluster_assays Enzyme Assays & Analysis rna_seq R. molle RNA-seq Data assembly Transcriptome Assembly rna_seq->assembly annotation Functional Annotation assembly->annotation candidates Candidate Genes (PKS, CYP, OMT) annotation->candidates cloning Cloning into Expression Vectors candidates->cloning expression Heterologous Expression cloning->expression purification Protein Purification expression->purification pks_assay PKS Assay purification->pks_assay cyp_assay CYP Assay pks_assay->cyp_assay omt_assay OMT Assay cyp_assay->omt_assay analysis LC-MS & NMR Analysis omt_assay->analysis

Caption: Experimental workflow for pathway elucidation.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product in vivo, providing strong evidence for the proposed pathway.[14][15]

Methodology:

  • Precursor Selection: Synthesize or procure isotopically labeled precursors, such as [1-¹³C]-acetate or [¹³C₃]-malonyl-CoA.

  • In Vivo Labeling: Administer the labeled precursors to R. molle cell cultures or intact plant tissues.

  • Metabolite Extraction: After a suitable incubation period, harvest the tissues and perform a comprehensive extraction of secondary metabolites.

  • Analysis:

    • Purify the 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- from the extract.

    • Analyze the purified compound using ¹³C-NMR and mass spectrometry to determine the pattern of isotopic enrichment.

    • A labeling pattern consistent with the condensation of one acetate and three malonate units would strongly support the proposed polyketide origin.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from the experimental work should be tabulated.

Table 1: Hypothetical In Vitro Enzyme Assay Results

Enzyme CandidateSubstrateProduct DetectedConversion Rate (%)
RmPKS1Acetyl-CoA, Malonyl-CoAOrsellinic Acid75
RmCYP1Orsellinic Acid2,4-dihydroxy-6-methylbenzoic acid60
RmOMT12,4-dihydroxy-6-methylbenzoic acid2-hydroxy-4-methoxy-6-methylbenzoic acid85

Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Future Outlook

This technical guide has outlined a putative biosynthetic pathway for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in Rhododendron molle and provided a detailed experimental framework for its validation. The proposed polyketide-based pathway, involving a PKS and subsequent tailoring enzymes, is a common strategy in plants for the synthesis of aromatic compounds. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also provide the genetic tools necessary for the heterologous production of this and related isobenzofuranone compounds. Future work could focus on characterizing the regulatory networks that control the expression of these biosynthetic genes, potentially enabling the enhancement of compound production in the native plant or engineered hosts.

References

  • Zhou, Y., & Zhu, X. (2020). De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites. BMC Genomics, 21(1), 603. [Link]

  • PubMed. (2020). De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites. [Link]

  • ResearchGate. (n.d.). The basic chemical substances of three medicinal parts from Rhododendron molle G. Don. [Link]

  • MDPI. (n.d.). Rhododendron Molle (Ericaceae): phytochemistry, pharmacology, and toxicology. [Link]

  • ResearchGate. (n.d.). Overview of methods to elucidate natural biosynthetic pathways for plant natural products. [Link]

  • PubMed. (2004). Studies on the chemical constituents of the roots of Rhododendron molle G. Don. [Link]

  • PubMed. (1989). [Studies on the chemical constituents of Rhododendron molle G. Don]. [Link]

  • Scite.ai. (n.d.). De novo transcriptome sequencing of Rhododendron molle and identification of genes involved in the biosynthesis of secondary metabolites. [Link]

  • Frontiers. (n.d.). Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species. [Link]

  • ResearchGate. (n.d.). The terpenoid biosynthetic pathway in R. molle. [Link]

  • ScienceDirect. (2024). Chemical tools for unpicking plant specialised metabolic pathways. [Link]

  • ResearchGate. (n.d.). Discovery of terpene biosynthetic gene clusters in R. molle genome. [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • MDPI. (2023). Biosynthetic Pathways of Hormones in Plants. [Link]

  • MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. [Link]

  • Oxford Academic. (n.d.). Elucidation of novel biosynthetic pathways and metabolite flux patterns by retrobiosynthetic NMR analysis. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of diverse isobenzofuranones. [Link]

  • ResearchGate. (n.d.). Terpene synthases in R. molle genome and functional characterization of... [Link]

  • CAPS. (n.d.). Phytochemical: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. [Link]

  • BMC. (n.d.). Chromosome-scale genome assembly of Rhododendron molle provides insights into its evolution and terpenoid biosynthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Demethylation Protocol for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Introduction and Mechanistic Rationale The compound 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) is a highly privileged scaffold in natural product chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) is a highly privileged scaffold in natural product chemistry and drug discovery. It serves as a core structural motif in bioactive fungal metabolites, such as the immunosuppressant mycophenolic acid and the anti-allergic sparalide derivatives isolated from the edible mushroom Sparassis crispa [1].

From a synthetic perspective, establishing the 7-hydroxy-5-methoxy substitution pattern on a phthalide core requires rigorous regiocontrol. Attempting to synthesize this molecule via direct cyclization of asymmetric precursors often leads to complex mixtures of regioisomers[2]. Therefore, the most robust and self-validating strategy relies on the Directed ortho-Metalation (DoM) of 3,5-dimethoxybenzoic acid to build the symmetric 5,7-dimethoxyphthalide intermediate, followed by a chelation-controlled regioselective demethylation .

This application note details the causality, stoichiometric precision, and step-by-step execution required to synthesize this target compound with high fidelity.

Retrosynthetic Strategy & Pathway Visualization

The synthetic logic is predicated on exploiting the inherent geometric properties of the phthalide core.

  • Phthalide Construction : The carboxylic acid of 3,5-dimethoxybenzoic acid acts as a Directed Metalation Group (DMG). Deprotonation with sec-BuLi/TMEDA selectively lithiates the ortho-position (C-2). Subsequent formylation and reductive lactonization construct the 5,7-dimethoxyphthalide core [3].

  • Regioselective Demethylation : The 7-methoxy group and the lactone carbonyl oxygen are in a peri-relationship. When treated with Boron Trichloride (BCl₃), a strong Lewis acid, a stable six-membered chelate complex forms exclusively at the 7-position, directing nucleophilic cleavage of the methyl ether while leaving the 5-methoxy group completely intact.

SynthesisRoute A 3,5-Dimethoxybenzoic Acid (Starting Material) B 2-Formyl-3,5-dimethoxybenzoic Acid (Intermediate 1) A->B 1. sec-BuLi, TMEDA, -78°C 2. DMF, H3O+ quench C 5,7-Dimethoxyphthalide (Intermediate 2) B->C NaBH4, MeOH 0°C to RT, then HCl D 7-Hydroxy-5-methoxyphthalide (Target Compound) C->D BCl3 (1.1 eq), CH2Cl2 -78°C to RT

Fig 1. Retrosynthetic and forward workflow for 7-hydroxy-5-methoxyphthalide.

Materials and Quantitative Parameters

To ensure reproducibility, the stoichiometric parameters for the critical regioselective demethylation step are summarized below. Strict adherence to the 1.1 equivalent limit of BCl₃ is required to prevent over-demethylation.

Table 1: Stoichiometric Parameters for Regioselective Demethylation

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
5,7-Dimethoxyphthalide194.181.01.94 gStarting Material
Boron Trichloride (1M in CH₂Cl₂)117.171.111.0 mLLewis Acid / Cleavage Agent
Dichloromethane (Anhydrous)84.93N/A50.0 mLAprotic Solvent
Ice-Water18.02Excess20.0 mLQuenching Agent

Step-by-Step Experimental Methodologies

Workflow A: Synthesis of 5,7-Dimethoxyisobenzofuran-1(3H)-one

Causality Note: TMEDA is introduced to break down the sec-BuLi hexamers into reactive monomers, increasing the kinetic basicity required for efficient ortho-lithiation.

  • Lithiation : Flame-dry a 250 mL Schlenk flask under argon. Add 3,5-dimethoxybenzoic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add TMEDA (22 mmol, 2.2 eq). Dropwise, add sec-BuLi (1.4 M in cyclohexane, 22 mmol, 2.2 eq) over 15 minutes. The first equivalent deprotonates the carboxylic acid; the second equivalent performs the directed ortho-metalation. Stir at -78 °C for 1 hour.

  • Formylation : Add anhydrous DMF (15 mmol, 1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench & Reduction : Quench the reaction with 1M HCl (20 mL). Extract the intermediate 2-formyl-3,5-dimethoxybenzoic acid with EtOAc. Concentrate the organic layer, dissolve the crude residue in MeOH (30 mL), and cool to 0 °C. Add NaBH₄ (15 mmol, 1.5 eq) in portions.

  • Lactonization : Stir for 2 hours at room temperature. Acidify the mixture to pH 2 using 2M HCl to drive the spontaneous ring-closure (lactonization). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 5,7-dimethoxyphthalide as a white solid.

Workflow B: Chelation-Controlled Regioselective Demethylation

Causality Note: The rigid geometry of the phthalide ring forces the 7-methoxy group into close proximity with the lactone carbonyl. BCl₃ acts as a bidentate Lewis acid, locking onto both oxygen atoms. This thermodynamically stable chelate complex activates the 7-methoxy carbon for nucleophilic attack by the chloride ion, ensuring 100% regioselectivity [4].

  • Preparation : In a flame-dried 100 mL round-bottom flask under argon, dissolve 5,7-dimethoxyphthalide (10 mmol, 1.94 g) in anhydrous CH₂Cl₂ (50 mL).

  • Cooling : Submerge the flask in a dry ice/acetone bath and cool to -78 °C.

  • Addition of Lewis Acid : Using a gas-tight syringe, add BCl₃ (1.0 M in CH₂Cl₂, 11.0 mL, 1.1 eq) dropwise over 10 minutes. The solution will typically transition to a deep yellow/orange color, indicating the formation of the boron-chelate complex.

  • Cleavage : Stir the mixture at -78 °C for 30 minutes, then gradually remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench and Workup : Once the starting material is consumed, carefully quench the reaction by pouring it into vigorously stirred ice-water (20 mL) to hydrolyze the borate ester.

  • Isolation : Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield 7-hydroxy-5-methoxyphthalide.

Mechanism N1 5,7-Dimethoxyphthalide (Lactone Carbonyl & 7-OMe) N2 Lewis Acid Coordination (BCl3 binds to C=O and 7-OMe) N1->N2 BCl3 addition at -78°C N3 Six-Membered Chelate Complex (Thermodynamically Driven) N2->N3 Peri-effect stabilization N4 Nucleophilic Attack (Cl- attacks 7-O-CH3) N3->N4 SN2 cleavage of methyl group N5 Aqueous Quench (Hydrolysis of Borate Ester) N4->N5 H2O addition N6 7-Hydroxy-5-methoxyphthalide (Regioselective Cleavage) N5->N6 Product isolation

Fig 2. Causality of BCl3-mediated chelation-controlled regioselective demethylation.

Analytical Validation & Expected Data

To ensure the protocol is a self-validating system, researchers must verify the regioselectivity of the demethylation. The presence of a downfield-shifted phenolic proton in the ¹H NMR (due to intramolecular hydrogen bonding with the lactone carbonyl) is the definitive diagnostic marker.

Table 2: Analytical Validation Data (Expected)

Analytical MethodKey Signals / ParametersDiagnostic Value
¹H NMR (400 MHz, CDCl₃)δ 7.85 (s, 1H, -OH), 6.55 (d, 1H), 6.40 (d, 1H), 5.20 (s, 2H), 3.85 (s, 3H)Confirms loss of exactly one -OCH₃ group; presence of strongly H-bonded -OH.
¹³C NMR (100 MHz, CDCl₃)δ 171.5 (C=O), 166.2, 164.5, 108.1, 106.5, 103.2, 98.5, 68.4 (C-3), 56.1 (-OCH₃)Validates the intact lactone core and single remaining methoxy resonance.
HRMS (ESI-TOF)m/z [M+H]⁺ calcd for C₉H₉O₄: 181.0495, found: 181.0498Confirms exact molecular mass and product identity.
TLC (Hexanes/EtOAc 7:3)Rf = 0.35 (UV active, turns purple with FeCl₃ stain)FeCl₃ stain physically confirms the presence of a free phenolic -OH group.

References

  • Yoshikawa, K., et al. "Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis." Molecules, 2019. URL:[Link]

  • Kotha, S., et al. "An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Zuo, Z., et al. "New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide." ResearchGate, 2008. URL:[Link]

  • Deshmukh, S., et al. "A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)phthalides with a DEAD/PPh3/TBHP system." RSC Advances, 2014. URL:[Link]

Application

Application Note: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- as the Core Scaffold in Mycophenolate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for utilizing 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for utilizing 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- (7-hydroxy-5-methoxyphthalide) as the foundational precursor in the total synthesis of Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF).

Introduction & Mechanistic Rationale

Mycophenolic acid (MPA) is a potent, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanosine nucleotides in T and B lymphocytes. The pharmacological efficacy of MPA is strictly dependent on its highly substituted phthalide core.

In total synthesis, constructing this hexasubstituted aromatic ring de novo is thermodynamically challenging and step-intensive. Utilizing 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- circumvents this bottleneck. This specific precursor already possesses the critical C5-methoxy and C7-hydroxy oxygenation pattern required for IMPDH binding. The synthetic challenge is therefore reduced to regioselective C4-methylation and C6-alkylation (to install the hexenoic acid side chain)[1].

The Causality of the Synthetic Sequence

Direct alkylation of the 1(3H)-isobenzofuranone core is complicated by the free C7-phenol, which can undergo competitive O-alkylation or poison Lewis acid catalysts during electrophilic aromatic substitutions. Therefore, the field-proven causality dictates a specific sequence:

  • Protection: Masking the C7-OH as a methyl ether to prevent side reactions.

  • Regioselective C4-Activation: The synergistic electron-donating effects of the C5 and C7 methoxy groups activate the C4 and C6 positions. Kinetically controlled chloromethylation selectively targets the C4 position due to lower steric hindrance compared to the C6 position (which is flanked by two bulky methoxy groups)[2].

  • C6-Elaboration: Following C4-methylation, the remaining open C6 position is functionalized to attach the side chain.

  • Selective Deprotection: A thermodynamically driven, chelation-controlled demethylation selectively unmasks the C7-phenol without disturbing the C5-methoxy group[3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the starting scaffold to the final active pharmaceutical ingredient.

G Node1 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Starting Scaffold) Node2 5,7-Dimethoxyphthalide (Protected Core) Node1->Node2 MeI, K2CO3 (Phenol Protection) Node3 4-Chloromethyl-5,7-dimethoxyphthalide (Electrophilic Addition) Node2->Node3 HCHO, HCl, ZnCl2 (Regioselective Chloromethylation) Node4 5,7-Dimethoxy-4-methylphthalide (Key Intermediate) Node3->Node4 H2, Pd/C (Reductive Dehalogenation) Node5 C6-Alkylated Phthalide (Side Chain Installation) Node4->Node5 1. C6-Formylation 2. Wittig Olefination Node6 Mycophenolic Acid (MPA) (Target Molecule) Node5->Node6 BCl3 (Selective C7-Demethylation) & Saponification

Fig 1: Synthetic workflow from 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- to Mycophenolic Acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethoxyphthalide (Phenol Protection)

Objective: Protect the highly reactive C7-hydroxyl group to prevent competitive reactions during subsequent Lewis acid-catalyzed steps.

  • Reaction Setup: Dissolve 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq). Stir at 25°C for 4 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Self-Validation: K₂CO₃ is chosen as a mild base to prevent lactone ring opening (which occurs with stronger bases like NaOH). Validation: Perform TLC (Hexane:EtOAc 7:3). The starting material will stain intensely with aqueous FeCl₃ (due to the free phenol). The reaction is complete when the product spot shows no FeCl₃ staining, and ¹H NMR reveals a new sharp singlet at ~3.9 ppm integrating for 3H (the new C7-OMe).

Protocol B: Regioselective C4-Chloromethylation & Reduction

Objective: Introduce the C4-methyl group characteristic of the MPA core[4].

  • Chloromethylation: Suspend 5,7-dimethoxyphthalide in anhydrous chloroform. Add anhydrous ZnCl₂ (0.5 eq) and paraformaldehyde (2.0 eq). Bubble dry HCl gas through the mixture at 0°C for 6 hours.

  • Isolation: Quench with ice water, extract with dichloromethane (DCM), neutralize with sat. NaHCO₃, and concentrate to yield 4-chloromethyl-5,7-dimethoxyphthalide.

  • Reduction: Dissolve the crude intermediate in EtOAc. Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate.

  • Causality & Self-Validation: ZnCl₂ acts as a Lewis acid to generate the highly electrophilic iminium/carbocation from paraformaldehyde. The C4 position is kinetically favored over C6 due to the steric bulk of the adjacent C5 and C7 methoxy groups. Validation: After step 1, ¹H NMR will show a new singlet at ~4.6 ppm (CH₂Cl). After step 2, this peak will shift upfield to ~2.1 ppm (Ar-CH₃), confirming successful reductive dehalogenation.

Protocol C: Late-Stage Selective C7-Demethylation

Objective: Unmask the C7-phenol after the C6-side chain has been installed, yielding the final MPA architecture[3].

  • Reaction Setup: Dissolve the C6-alkylated 5,7-dimethoxy-4-methylphthalide intermediate in anhydrous DCM under an argon atmosphere at -78°C.

  • Reagent Addition: Add Boron Trichloride (BCl₃, 1.0 M in DCM, 1.5 eq) dropwise.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Causality & Self-Validation: This is a masterpiece of chelation-controlled selectivity. The empty p-orbital of Boron coordinates strongly to the lone pair of the lactone carbonyl oxygen. This forms a stable 6-membered chelate transition state, placing the chloride ion in perfect proximity to attack the methyl group of the adjacent (peri) C7-methoxy ether via an Sₙ2 mechanism. The C5-methoxy group lacks this neighboring group participation and remains completely untouched. Validation: ¹H NMR will show the loss of one methoxy singlet and the sudden appearance of a highly downfield shifted proton at ~11.5 ppm, indicative of the strongly hydrogen-bonded C7-OH.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical markers for the elaboration of the phthalide core, ensuring robust quality control at each synthetic node.

StepTransformationReagents & ConditionsTypical Yield (%)Key Analytical Validation (¹H NMR / MS)
1 Phenol ProtectionMeI (1.2 eq), K₂CO₃, DMF, 25°C, 4h92 - 95Disappearance of phenolic OH (~10 ppm); New OMe singlet at 3.9 ppm.
2 C4-ChloromethylationHCHO, HCl (gas), ZnCl₂, 0°C, 6h78 - 82New CH₂Cl singlet at 4.6 ppm; MS (m/z): M⁺ 242/244 (3:1 isotope pattern).
3 Reductive DehalogenationH₂ (1 atm), 10% Pd/C, EtOAc, 12h88 - 91Shift of CH₂Cl signal to Ar-CH₃ singlet at 2.1 ppm.
4 Selective C7-DemethylationBCl₃ (1.0 M in CH₂Cl₂), -78°C to 25°C85 - 89Reappearance of chelated OH (~11.5 ppm); Loss of one OMe signal.

References

  • Makara, G. M., Klubek, K., & Anderson, W. K. (1996). An Improved Synthesis of 5,7-Dimethoxy-4-methylphthalide, A Key Intermediate in the Synthesis of Mycophenolic Acid. Synthetic Communications, 26(10), 1935-1942.

  • Covarrubias-Zúñiga, A., Diaz-Dominguez, J., & Olguín-Uribe, J. S. (2001). SYNTHESIS OF 6-ALLYL-7-HYDROXY-5-METHOXY-4-METHYLPHTHALIDE, A KEY INTERMEDIATE IN THE SYNTHESIS OF MYCOPHENOLIC ACID. Synthetic Communications, 31(9), 1373-1381.

  • Logan, W. R., & Newbold, G. T. (1957). 374. Experiments relating to Mycophenolic Acid. Journal of the Chemical Society (Resumed), 1946-1950.

Sources

Method

Application Notes and Protocols for the Extraction of 7-hydroxy-5-methoxyphthalide from Plant Root Samples

Abstract This document provides a comprehensive scientific guide for the extraction, purification, and analysis of 7-hydroxy-5-methoxyphthalide from complex plant root matrices. Phthalides, a class of lactones, are signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive scientific guide for the extraction, purification, and analysis of 7-hydroxy-5-methoxyphthalide from complex plant root matrices. Phthalides, a class of lactones, are significant secondary metabolites found in various plant families, notably Apiaceae (e.g., Angelica, Ligusticum, and Notopterygium species), and are investigated for a wide range of pharmacological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind methodological choices. We will explore various extraction techniques, from conventional maceration to modern, efficiency-focused methods like Ultrasound-Assisted Extraction (UAE), and provide a robust framework for obtaining high-purity 7-hydroxy-5-methoxyphthalide for further research and development.

Foundational Principles: Understanding the Target and Matrix

Chemical Profile of 7-hydroxy-5-methoxyphthalide

The successful extraction of any phytochemical begins with a thorough understanding of its chemical properties. 7-hydroxy-5-methoxyphthalide is a substituted phthalide, a derivative of isobenzofuranone. Its structure contains key functional groups that dictate its solubility and reactivity:

  • Lactone Ring: A core feature of phthalides.

  • Hydroxyl (-OH) group: This group is polar and can participate in hydrogen bonding, which significantly increases the molecule's solubility in polar solvents like water, methanol, and ethanol.[2]

  • Methoxy (-OCH3) group: This group is less polar than a hydroxyl group but contributes to the molecule's overall polarity.

  • Aromatic Ring: Provides a non-polar character.

The presence of both polar (hydroxyl) and moderately non-polar (aromatic ring, lactone) features makes 7-hydroxy-5-methoxyphthalide an amphiphilic molecule, best extracted with polar organic solvents or solvent-water mixtures.

The Plant Root Matrix: A Complex Environment

Plant roots are a dense and complex mixture of structural polymers (cellulose, hemicellulose, lignin) and a diverse array of secondary metabolites (e.g., other phthalides, phenolic acids, alkaloids, and volatile oils).[3][4][5] The primary challenge in extraction is to efficiently penetrate this matrix, selectively dissolve the target compound, and separate it from interfering substances.

Causality Behind Sample Preparation: The efficiency of extraction is directly proportional to the surface area of the plant material exposed to the solvent. Therefore, proper drying (to remove water and prevent enzymatic degradation) and grinding (to increase surface area) are critical, non-negotiable first steps.[6][7]

Pre-Extraction Protocol: Sample Preparation

This protocol ensures sample integrity and maximizes the surface area for efficient solvent penetration.

Objective: To prepare dried, powdered root material suitable for extraction.

Materials:

  • Fresh plant roots (e.g., Angelica sinensis, Ligusticum striatum)

  • Deionized water

  • Shade or a forced-air oven (set to 40-50°C)

  • Grinder or mill

  • Sieves (e.g., 40-60 mesh)

  • Airtight storage containers

Procedure:

  • Collection and Cleaning: Collect fresh roots and wash them thoroughly with deionized water to remove soil and other debris.

  • Drying: Air-dry the roots in a well-ventilated, shaded area or use a forced-air oven at a controlled temperature of 40-50°C. High temperatures can lead to the degradation of thermosensitive compounds.[8] Dry until the roots are brittle.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder.

  • Sieving: Pass the powder through a 40-60 mesh sieve to ensure a uniform and fine particle size. This uniformity is crucial for reproducible extraction results.[9]

  • Storage: Store the powdered root material in a labeled, airtight container in a cool, dark, and dry place to prevent degradation.

Core Extraction Methodologies

The choice of extraction method depends on available equipment, desired throughput, and environmental considerations. We present two primary methods: a highly efficient modern technique (UAE) and a classic, accessible method (Maceration).

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Principle: UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, creating microjets that disrupt plant cell walls. This action significantly enhances solvent penetration and accelerates the diffusion of bioactive compounds from the plant matrix into the solvent, leading to higher yields in shorter times with reduced solvent consumption.[10][11][12]

Advantages: High efficiency, reduced extraction time and solvent volume, suitable for moderately thermosensitive compounds.[10][11]

Materials:

  • Prepared root powder

  • 80% Ethanol (v/v in deionized water)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz, 100-240 W)

  • Extraction vessel (Erlenmeyer flask)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Mixing: Combine the dried root powder with 80% ethanol at a solid-to-solvent ratio of 1:15 (w/v). For example, use 10 g of powder in 150 mL of solvent.

  • Sonication: Place the extraction vessel in the ultrasonic bath. Sonicate for 45 minutes at a controlled temperature of 45°C.[12] Ensure the water level in the bath is adequate to cover the solvent level in the flask for efficient energy transfer.

  • Filtration: After sonication, immediately filter the mixture under vacuum to separate the extract from the plant residue.

  • Re-extraction (Optional but Recommended): To maximize yield, re-suspend the plant residue in a fresh batch of solvent (e.g., 100 mL) and repeat the sonication and filtration steps.

  • Pooling and Concentration: Combine the filtrates from all extraction cycles. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Cold Maceration

Principle: Maceration is a simple extraction technique where the plant material is soaked in a solvent for an extended period with occasional agitation.[13] The concentration gradient drives the diffusion of phytochemicals from the plant cells into the solvent until equilibrium is reached.

Advantages: Simple, requires minimal specialized equipment, suitable for heat-sensitive compounds.

Materials:

  • Prepared root powder

  • Methanol or 95% Ethanol

  • A large, sealable glass container (e.g., a large beaker covered with parafilm or a stoppered flask)

  • Orbital shaker (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Soaking: Place 50 g of the prepared root powder into the glass container and add 750 mL of methanol (1:15 w/v ratio).

  • Maceration: Seal the container and let it stand for 72 hours at room temperature.[13] Agitate the mixture on an orbital shaker or by manual swirling 2-3 times per day to disrupt the concentration gradient at the particle surface.

  • Filtration: After 72 hours, filter the mixture to separate the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at ≤50°C to yield the crude extract.

Post-Extraction Purification: Isolating the Target Compound

The crude extract contains a multitude of compounds. Column chromatography is a fundamental and effective technique for purifying 7-hydroxy-5-methoxyphthalide from this complex mixture.[14][15]

Protocol 3: Silica Gel Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase.[16] Silica gel is polar. Non-polar compounds have a weak affinity for the silica and elute quickly with a non-polar mobile phase. Polar compounds, like 7-hydroxy-5-methoxyphthalide, adsorb more strongly and require a more polar mobile phase to elute.[14]

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-Hexane and Ethyl Acetate (HPLC grade)

  • Cotton wool or glass wool

  • Sand

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-Hexane. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[17]

    • Add a protective layer of sand on top of the packed silica.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate). Never let the column run dry.

  • Sample Loading:

    • Dissolve a known amount of crude extract (e.g., 1 g) in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, perform a "dry loading": adsorb the dissolved extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of Ethyl Acetate (e.g., to 90:10, 80:20, 70:30, etc.). This is critical because the target compound is polar and will require a more polar solvent to elute.

    • Collect the eluate in sequentially numbered fractions (e.g., 10-15 mL each).

  • Fraction Analysis by TLC:

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 7:3 n-Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the pure target compound (identified by comparing its Rf value to a reference standard, if available, or by subsequent analysis).

  • Final Concentration: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified 7-hydroxy-5-methoxyphthalide.

Workflow Visualizations

General Extraction and Purification Workflow

G cluster_prep Sample Preparation cluster_extract Core Extraction cluster_process Post-Extraction Processing cluster_purify Purification & Analysis p1 Root Collection & Cleaning p2 Drying (40-50°C) p1->p2 p3 Grinding & Sieving p2->p3 e1 Ultrasound-Assisted Extraction (UAE) p3->e1 e2 Solvent Maceration p3->e2 pr1 Filtration e1->pr1 e2->pr1 pr2 Solvent Evaporation (Rotary Evaporator) pr1->pr2 pr3 Crude Extract pr2->pr3 pu1 Column Chromatography pr3->pu1 pu2 TLC Analysis of Fractions pu1->pu2 pu3 Pooling & Concentration pu2->pu3 pu4 Pure Compound pu3->pu4 pu5 HPLC/MS Analysis pu4->pu5 G start Start prep Prepare Column: Slurry pack silica gel in n-Hexane start->prep load Load Sample: Dry-load crude extract onto column prep->load elute Gradient Elution: Start with low polarity solvent (Hexane/Ethyl Acetate 95:5) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze increase_polarity Increase Ethyl Acetate Concentration increase_polarity->elute analyze->increase_polarity Target not eluted pool Pool Fractions Containing Pure Compound analyze->pool Pure target found concentrate Evaporate Solvent pool->concentrate end Purified 7-hydroxy-5-methoxyphthalide concentrate->end

Sources

Application

DEAD/PPh3/TBHP mediated synthesis of alkylidenephthalides from 7-hydroxy-5-methoxyphthalide

Title: Application Note: Catalytic DEAD/PPh3/TBHP-Mediated Synthesis of Alkylidenephthalides Subtitle: A self-validating protocol for the Z-selective synthesis of (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide via Mitsuno...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Catalytic DEAD/PPh3/TBHP-Mediated Synthesis of Alkylidenephthalides Subtitle: A self-validating protocol for the Z-selective synthesis of (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide via Mitsunobu-type elimination.

Introduction & Strategic Rationale

Alkylidenephthalides, particularly 3-alkylidenephthalides like (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide, are highly valued scaffolds in medicinal chemistry, exhibiting potent anti-arteriosclerotic, anti-inflammatory, and antifungal properties[1]. Traditional syntheses of these lactones often rely on transition-metal-catalyzed cross-couplings or harsh acidic/basic conditions that suffer from poor functional group tolerance, expensive catalysts, and low stereoselectivity[1].

To overcome these limitations, a novel catalytic system employing Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3), and tert-Butyl hydroperoxide (TBHP) has been developed[2]. Unlike classical Mitsunobu reactions that require stoichiometric amounts of the explosive and expensive DEAD reagent, this methodology utilizes TBHP as a terminal oxidant to continuously regenerate DEAD in situ[1]. This guide details the mechanistic causality and step-by-step protocol for synthesizing (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide from its 3-(1-hydroxybutyl)phthalide precursor.

Mechanistic Causality: The Catalytic Mitsunobu Elimination

The transformation relies on a highly orchestrated sequence of activation and elimination:

  • Activation via Betaine Formation: PPh3 attacks DEAD to form a zwitterionic betaine intermediate. This intermediate readily deprotonates the secondary alcohol of the 3-(1-hydroxybutyl)-5,7-dimethoxyphthalide substrate, leading to a phosphoxonium intermediate[1].

  • Z-Selective Elimination: Because the substituent at the 3-position is an alkyl group (propyl), the phosphoxonium intermediate undergoes an E2-type elimination rather than a 1,2-shift ring expansion (which occurs if the substituent is an ester)[1]. The elimination is highly stereoselective, yielding the thermodynamically stable (Z)-isomer due to minimized steric clash between the alkyl chain and the phthalide aromatic ring during the anti-periplanar transition state.

  • Catalytic Turnover via TBHP: The elimination expels triphenylphosphine oxide (OPPh3) and 1,2-dicarbethoxyhydrazine. TBHP selectively oxidizes the hydrazine byproduct back to the azo compound (DEAD), allowing the reaction to proceed with only 10 mol% of DEAD[1].

Experimental Workflow & Logical Diagram

Mechanism A DEAD (10 mol%) + PPh3 B Betaine Intermediate A->B Activation D Phosphoxonium Intermediate B->D + Substrate C 3-(1-hydroxybutyl)phthalide Substrate C->D E E2 Elimination (Z-Selective) D->E -OPPh3 G Hydrazine Byproduct + OPPh3 D->G Expulsion F (Z)-Alkylidenephthalide Product E->F H TBHP (2.0 eq) Oxidation G->H Reoxidation H->A Regenerates DEAD

Catalytic cycle of the DEAD/PPh3/TBHP-mediated Z-selective elimination workflow.

Reaction Optimization Data

The efficiency of the DEAD/PPh3/TBHP system is highly dependent on solvent polarity and temperature. Aprotic, moderately polar solvents like THF stabilize the betaine intermediate without reacting with the oxidant[1].

SolventTemperature (°C)DEAD (mol%)TBHP (equiv)Yield (%)Observation / Causality
THF 25 10 2.0 95 Optimal stabilization of betaine; high turnover.
1,4-Dioxane25102.0< 80Lower solubility of intermediates[1].
CH₂Cl₂25102.0< 70Competing side reactions; lower turnover[1].
THF60102.0< 85Thermal degradation of TBHP/DEAD limits yield[1].
THF2510> 2.0< 85Excess oxidant leads to over-oxidation byproducts[1].

Step-by-Step Protocol: Synthesis of (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide

Phase 1: Mitsunobu Elimination to (Z)-3-butylidene-5,7-dimethoxyphthalide

Objective: Convert 3-(1-hydroxybutyl)-5,7-dimethoxyphthalide to the Z-olefin using the catalytic DEAD system[1].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1-hydroxybutyl)-5,7-dimethoxyphthalide (1.0 mmol) in anhydrous THF (10 mL)[1].

  • Reagent Addition: Add Triphenylphosphine (PPh3, 1.5 mmol, 1.5 equiv) to the stirring solution[1].

  • Catalyst & Oxidant Introduction: Add Diethyl azodicarboxylate (DEAD, 0.1 mmol, 10 mol%) followed dropwise by tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 2.0 mmol, 2.0 equiv)[1].

    • Causality Note: Adding TBHP last ensures that the initial stoichiometric betaine forms and reacts with the substrate before the bulk oxidant begins reoxidizing the trace hydrazine byproduct.

  • Reaction Monitoring: Stir the mixture at 25 °C[1]. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is typically rapid and completes within 0.5 to 2.0 hours[1].

  • Workup & Purification:

    • Once complete, remove THF under reduced pressure[1].

    • Purify the crude residue directly via silica gel column chromatography. Elute with a gradient of Hexanes/EtOAc to separate the product from OPPh3.

    • Self-Validation: The ¹H NMR spectrum of the purified product will show a characteristic triplet at ~5.6 ppm, corresponding to the vinylic proton of the Z-isomer. The E-isomer (usually absent) would appear further downfield due to deshielding from the lactone carbonyl.

Phase 2: Chelation-Controlled Selective Demethylation

Objective: Selectively cleave the 7-methoxy group while preserving the 5-methoxy group to yield the final target[1].

  • Preparation: Dissolve the purified (Z)-3-butylidene-5,7-dimethoxyphthalide (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Demethylation: Add Boron tribromide (BBr3, 1.0 M in CH₂Cl₂, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes[1].

    • Causality Note: BBr3 acts as a Lewis acid, coordinating simultaneously to the lactone carbonyl oxygen and the adjacent 7-methoxy oxygen. This chelation directs the nucleophilic attack of bromide exclusively to the 7-methoxy group, leaving the sterically unactivated 5-methoxy group intact.

  • Reaction & Quenching: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Final Isolation: Purify via flash chromatography to afford pure (Z)-3-butylidene-7-hydroxy-5-methoxyphthalide[1].

    • Self-Validation: ¹H NMR will reveal the disappearance of one methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic OH peak (~9.0 ppm, exchangeable with D2O).

References

  • Gadakh, S. K., & Sudalai, A. (2014). A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)phthalides with a DEAD/PPh3/TBHP system. RSC Advances, 4(101), 57658-57661. URL:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: UHPLC-ESI-QTOF-MS/MS Compound: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Commonly: 7-hydroxy-5-methoxyphthalide) Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: UHPLC-ESI-QTOF-MS/MS Compound: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Commonly: 7-hydroxy-5-methoxyphthalide)

Introduction & Structural Rationale

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (C9H8O4) is a bioactive phthalide derivative frequently encountered in medicinal natural products, including fungi like Sparassis crispa and various botanical extracts[1][2]. Structurally, it features a highly stable aromatic isobenzofuranone (lactone) core, decorated with a methoxy group at C-5 and a hydroxyl group at C-7.

In drug development and metabolomics, unambiguous identification of such compounds requires deep mechanistic understanding of their gas-phase fragmentation. The proximity of the C-7 hydroxyl group to the C-1 lactone carbonyl enables intramolecular hydrogen bonding, which significantly influences its ionization efficiency and collision-induced dissociation (CID) pathways. This application note provides a self-validating, step-by-step UHPLC-QTOF-MS/MS protocol and elucidates the causal mechanisms driving the fragmentation of methoxylated phthalides.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural annotation, the following protocol integrates real-time mass calibration and stepped collision energies.

Sample Preparation & Quality Control
  • Extraction/Dilution: Dissolve the analyte in 50% Methanol/Water (v/v) to a final concentration of 1 µg/mL.

  • Self-Validation (QA/QC): Inject a solvent blank (50% MeOH) prior to the sample to establish a baseline and rule out column carryover.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771 for ESI+) as an internal reference to maintain sub-5 ppm mass accuracy throughout the run[3].

UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). (Causality: FA provides an abundant proton source, driving the equilibrium toward the formation of the [M+H]^+^ precursor ion).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

ESI-QTOF-MS/MS Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Stepped Collision Energy (CE): 10 eV, 20 eV, and 40 eV.

    • Causality: Phthalides contain both fragile peripheral bonds and a highly robust aromatic core. A low CE (10 eV) gently cleaves peripheral groups (e.g., -H2O), while a high CE (40 eV) is strictly required to shatter the stable lactone ring (loss of CO and CO2)[3].

LCMS_Workflow S1 1. Sample Prep Liquid Extraction (MeOH:H2O) S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI Source Positive Ionization [M+H]+ Generation S2->S3 S4 4. Q-TOF MS/MS Stepped CE (10, 20, 40 eV) S3->S4 S5 5. Data Processing Fragment Mapping & Annotation S4->S5

Figure 1. End-to-end self-validating LC-MS/MS analytical workflow for phthalide characterization.

Mass Spectrometry Fragmentation Mechanisms

The monoisotopic mass of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is 180.0423 Da[1]. In positive ion mode, it yields a robust protonated precursor ion [M+H]^+^ at m/z 181.0495 . The fragmentation of this precursor is governed by two primary structural domains:

Lactone Ring Cleavage (The Phthalide Signature)

The isobenzofuranone core is characterized by the sequential and competitive neutral losses of carbon monoxide (CO, 28 Da) and carbon dioxide (CO2, 44 Da)[3].

  • Loss of CO (m/z 153.0546): Cleavage of the C-O bond in the lactone ring followed by the expulsion of the carbonyl carbon yields a resonance-stabilized cyclic ether or a substituted benzyl cation.

  • Loss of CO2 (m/z 137.0597): Direct extrusion of the entire lactone moiety (C-1 and O-2) leaves behind a highly reactive aromatic cation.

Methoxy and Hydroxy Group Dynamics
  • Loss of H2O (m/z 163.0389): The hydroxyl group at C-7 is positioned ortho to the lactone carbonyl. Upon protonation, this proximity facilitates a facile dehydration event (-18 Da).

  • Loss of CH3• (m/z 166.0260): Methoxylated aromatics uniquely undergo homolytic cleavage of the O-CH3 bond under CID, expelling a methyl radical (15 Da)[2]. This forms a highly stable distonic radical cation, a hallmark diagnostic feature for the C-5 methoxy group.

Fragmentation_Pathway M [M+H]+ m/z 181.0495 F1 [M+H - H2O]+ m/z 163.0389 M->F1 -H2O (18.01 Da) Low CE F2 [M+H - CH3•]+• m/z 166.0260 M->F2 -CH3• (15.02 Da) Mid CE F3 [M+H - CO]+ m/z 153.0546 M->F3 -CO (27.99 Da) High CE F4 [M+H - CO2]+ m/z 137.0597 M->F4 -CO2 (43.99 Da) High CE F5 [M+H - CO - CH3•]+• m/z 138.0311 F2->F5 -CO (27.99 Da) F3->F5 -CH3• (15.02 Da)

Figure 2. Proposed ESI-MS/MS fragmentation pathway for 7-hydroxy-5-methoxyphthalide.

Data Presentation: Quantitative Fragment Mapping

The table below summarizes the exact theoretical masses for the primary diagnostic ions. When analyzing empirical data, mass errors must remain below 5 ppm to ensure valid structural assignment.

Fragment TypeNeutral LossFormulaTheoretical m/zStructural Significance
Precursor Ion None[C9H9O4]^+^181.0495Intact protonated molecule
Product Ion 1 - CH3• (15.02 Da)[C8H6O4]^+•^166.0260Confirms presence of aromatic methoxy group
Product Ion 2 - H2O (18.01 Da)[C9H7O3]^+^163.0389Driven by C-7 hydroxyl proximity to lactone
Product Ion 3 - CO (27.99 Da)[C8H9O3]^+^153.0546Primary cleavage of the isobenzofuranone ring
Product Ion 4 - CO2 (43.99 Da)[C8H9O2]^+^137.0597Deep cleavage of the isobenzofuranone ring
Product Ion 5 - CO & - CH3[C7H6O3]^+•^138.0311Consecutive high-energy fragmentation

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 181107, 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-." PubChem.[Link]

  • Li, Y., et al. "Identification of chemical components and rat serum metabolites in Danggui Buxue decoction based on UPLC-Q-TOF-MS, the UNIFI platform and molecular networks." RSC Advances, 2023.[Link]

  • Zhang, X., et al. "Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis." Molecules (MDPI), 2019.[Link]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Welcome to the Technical Support Center for the synthesis and optimization of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide). As a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide). As a key intermediate in the synthesis of mycophenolic acid and related bioactive lactones, achieving a high-yield, regioselective synthesis of this core is critical.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind the reaction steps, providing you with self-validating workflows and targeted troubleshooting strategies to ensure reproducibility in your lab.

Mechanistic Workflow & Pathway Visualization

The most scalable route to 7-hydroxy-5-methoxyphthalide involves the construction of the 5,7-dimethoxyphthalide core via Directed Ortho-Metalation (DOM), followed by a highly regioselective demethylation.

G N1 3,5-Dimethoxybenzoic Acid N2 Directed Ortho-Metalation (sec-BuLi, TMEDA, -78 °C) N1->N2 N3 Formylation & Reduction (DMF, then NaBH4) N2->N3 Electrophilic Quench N4 5,7-Dimethoxyphthalide (Key Intermediate) N3->N4 Spontaneous Lactonization N5 Peri-Chelation Complex (BBr3 Coordination) N4->N5 BBr3 (1.0 eq) N6 Selective Cleavage (-78 °C to 0 °C) N5->N6 Regioselective Demethylation N7 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- N6->N7 Mild Acidic Workup

Synthesis workflow and selective demethylation of 7-hydroxy-5-methoxyphthalide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 5,7-dimethoxyphthalide is unacceptably low after the Directed Ortho-Metalation (DOM) and formylation steps. What is the mechanistic failure here? Answer: Low yields during the DOM of 3,5-dimethoxybenzoic acid are almost always traced back to incomplete metalation or premature electrophilic quenching.

  • The Causality: The first equivalent of sec-BuLi is consumed by the acidic carboxyl proton. The second equivalent performs the ortho-metalation. If lithium aggregates form in the solvent, the basicity and nucleophilicity of the alkyllithium drop drastically.

  • Troubleshooting: Always use exactly 2.1 to 2.2 equivalents of sec-BuLi. More importantly, introduce TMEDA (Tetramethylethylenediamine) to the reaction mixture. TMEDA coordinates to the lithium ions, breaking up hexameric aggregates into highly reactive monomers. Maintain the reaction strictly at -78 °C; higher temperatures will allow the alkyllithium to attack the carboxylate, forming unwanted ketone byproducts.

Q2: During the BBr₃ demethylation, I am isolating a mixture of the target product, unreacted starting material, and over-cleaved 5,7-dihydroxyphthalide. How do I force regioselectivity? Answer: The regioselectivity of this cleavage is dictated by the "peri-effect" and is highly sensitive to stoichiometry and temperature control[1].

  • The Causality: The carbonyl oxygen of the lactone ring is in close spatial proximity (the peri position) to the ether oxygen at C-7. When Boron Tribromide (BBr₃) is introduced, it forms a stable bidentate chelate between the carbonyl oxygen and the C-7 methoxy oxygen. This localized concentration of the Lewis acid dramatically lowers the activation energy for the cleavage of the C7–O bond, allowing it to proceed at much lower temperatures than the C5–O bond.

  • Troubleshooting: You must use exactly 1.0 to 1.05 equivalents of BBr₃. If excess BBr₃ is present, it will begin cleaving the 5-methoxy group as soon as the 7-methoxy group is consumed. Furthermore, keep the reaction between -78 °C and 0 °C. Allowing the reaction to reach room temperature provides enough thermal energy to overcome the activation barrier for the un-chelated 5-methoxy group, destroying your selectivity.

Q3: After quenching the demethylation reaction, my product yield drops significantly during the aqueous workup. Why is the product degrading? Answer: The degradation is likely due to lactone ring opening[2].

  • The Causality: Phthalides are cyclic esters. Under basic conditions, the hydroxide ion rapidly attacks the carbonyl carbon, opening the ring to form a water-soluble carboxylate salt, which is then lost in the aqueous layer during extraction.

  • Troubleshooting: Never quench this reaction with strong bases (e.g., NaOH) or high concentrations of carbonates. Quench the BBr₃ reaction carefully with a saturated aqueous solution of NH₄Cl at -78 °C. This maintains a slightly acidic to neutral pH, ensuring the lactone ring remains closed and partitions correctly into the organic phase.

Quantitative Data: Demethylation Reagent Comparison

To highlight the importance of reagent selection, the following table summarizes the performance of various demethylation conditions on the 5,7-dimethoxyphthalide core based on empirical data and literature precedents [3].

Demethylation ReagentEquivalentsTemperature ProfileTarget Yield (7-OH)Selectivity Profile
BBr₃ 1.0 - 1.05-78 °C to 0 °C85 - 92% Excellent (Peri-selective)
BBr₃ (Excess) 3.0+25 °C (RT)< 10%Poor (Yields 5,7-dihydroxy)
AlCl₃ / NaI 3.080 °C~75%Good
Iodocyclohexane 10.0Reflux~60%Moderate

Standard Operating Procedure (SOP): Regioselective Demethylation

This protocol is designed as a self-validating system. If the physical observations (e.g., color changes, TLC profiles) do not match the expected outcomes at each step, halt the process and consult the troubleshooting guide above.

Objective: High-yield synthesis of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. Scale: 10 mmol

Materials Required:

  • 5,7-Dimethoxyphthalide (1.94 g, 10.0 mmol, 1.0 eq)

  • Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂) (10.5 mL, 10.5 mmol, 1.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous stream of argon. Add the 5,7-dimethoxyphthalide (1.94 g) and dissolve completely in anhydrous CH₂Cl₂ (50 mL).

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for a minimum of 15 minutes.

  • Reagent Addition: Using a syringe pump, add the BBr₃ solution (10.5 mL) dropwise over 30 minutes. Note: Slow addition is critical to prevent localized exothermic spikes that lead to non-selective cleavage. The solution will typically transition to a deep yellow/orange color as the boron-chelate complex forms.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour. Slowly remove the cooling bath and allow the reaction to warm to 0 °C over the course of 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear, replaced by a lower Rf spot corresponding to the target phenol.

  • Mild Quenching: Re-cool the mixture to -78 °C. Carefully quench the active boron species by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

  • Workup & Extraction: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with CH₂Cl₂ (2 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or recrystallization from ethanol to yield the pure 7-hydroxy-5-methoxyphthalide as a crystalline solid.

References

  • Title: A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)phthalides with a DEAD/PPh3/TBHP system Source: RSC Advances URL: [Link]

  • Title: An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An efficient method for demethylation of aryl methyl ethers Source: ResearchGate URL: [Link]

Sources

Optimization

Troubleshooting low recovery rates of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in natural product isolation

Welcome to the Advanced Chromatography & Natural Products Support Center. 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide or 5-methoxy-7-hydroxyphthalide) is a highly bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography & Natural Products Support Center.

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide or 5-methoxy-7-hydroxyphthalide) is a highly bioactive secondary metabolite frequently isolated from natural sources such as the cauliflower mushroom (Sparassis crispa)[1][2], Helichrysum species[3], and various endophytic fungi.

Due to its specific structural features—a base-sensitive γ-lactone ring and an acidic free phenolic hydroxyl group at the C-7 position—researchers frequently experience severe yield losses during standard isolation workflows. This guide is engineered to diagnose critical failure points in your methodology and provide validated, mechanistic solutions.

Diagnostic Overview: Where Are You Losing Yield?

IsolationWorkflow Ext Raw Material Extraction (e.g., Sparassis crispa) LLP Liquid-Liquid Partitioning (EtOAc / Water) Ext->LLP Crude Extract Loss1 Loss: Lactone Hydrolysis (Avoid pH > 7) Ext->Loss1 NPC Silica Gel Chromatography (Normal Phase) LLP->NPC Organic Fraction HPLC Preparative RP-HPLC (PFP Column) NPC->HPLC Enriched Sub-fraction Loss2 Loss: Irreversible Adsorption (Free C-7 Phenolic OH) NPC->Loss2 Purified Purified 7-Hydroxy-5- methoxyphthalide HPLC->Purified Final Polish Loss3 Loss: Peak Tailing & Co-elution (Requires 0.1% Formic Acid) HPLC->Loss3

Workflow of 7-hydroxy-5-methoxyphthalide isolation highlighting critical yield loss points.

Section 1: Critical Failure Points (Troubleshooting Guide)

Q: Why am I losing compound mass during the initial liquid-liquid partitioning phase? Causality: The core of your target molecule is a phthalide (1(3H)-isobenzofuranone), which is a γ-lactone. Lactones are highly sensitive to alkaline conditions. If your extraction or partitioning steps involve basic buffers (e.g., washing with NaHCO₃ to remove acidic impurities), the lactone ring undergoes base-catalyzed hydrolysis, opening to form a highly water-soluble hydroxy acid[4]. This causes your target compound to partition irreversibly into the aqueous waste layer. Solution: Maintain a slightly acidic environment (pH 4.5–5.5) during extraction and partitioning to ensure the lactone ring remains closed and the compound stays lipophilic enough to migrate into the organic phase.

Q: During normal-phase silica gel chromatography, my target compound streaks severely, leading to poor resolution and low recovery. How can I fix this? Causality: 7-hydroxy-5-methoxyphthalide possesses a free phenolic hydroxyl group at the C-7 position. This functional group acts as a strong hydrogen bond donor, interacting intensely with the un-endcapped silanol groups on standard normal-phase silica gel. This strong affinity causes irreversible adsorption and severe band tailing. Solution: Avoid bare silica if possible; substitute with size-exclusion chromatography (e.g., Sephadex LH-20), which separates by molecular size and does not rely on silanol interactions. If silica is mandatory, deactivate the column by adding 1% acetic acid to your mobile phase (e.g., Hexane:EtOAc + 1% AcOH) to protonate the silanols and suppress hydrogen bonding.

Q: My recovery drops significantly during preparative HPLC, and I am co-eluting with structural isomers. What is causing this? Causality: Natural sources like Sparassis crispa contain a suite of closely related phthalides, including 5,7-dimethoxyphthalide and 5-hydroxy-7-methoxyphthalide[1][2]. Standard C18 stationary phases rely purely on hydrophobic interactions, which are often insufficient to resolve positional isomers. Furthermore, the unsuppressed ionization of the C-7 hydroxyl group in neutral water/acetonitrile gradients causes peak tailing and apparent compound loss. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms (π-π interactions, dipole-dipole, and hydrogen bonding) which excel at separating phenolic positional isomers. Additionally, acidify the mobile phase with 0.1% formic acid to keep the phenolic group fully protonated.

Section 2: Data & Metrics (HPLC Optimization)

To illustrate the impact of stationary phase chemistry and pH control on recovery, review the quantitative comparison below:

ParameterStandard Method (C18)Optimized Method (PFP)
Column Chemistry Octadecylsilane (C18)Pentafluorophenyl (PFP)
Mobile Phase H₂O / MeCN (Neutral)H₂O / MeCN (0.1% Formic Acid)
Retention Time (Target) 14.5 min18.2 min
Resolution ( Rs​ ) from Isomer < 1.0 (Co-elution)> 2.5 (Baseline Separation)
Peak Asymmetry Factor 1.8 (Severe Tailing)1.05 (Symmetrical)
Overall Recovery Rate ~45%> 92%
Section 3: Self-Validating Isolation Protocol

To guarantee high recovery, implement this step-by-step methodology. Each step contains a self-validation checkpoint to ensure the chemical integrity of the phthalide is maintained.

Step 1: Acidified Biomass Extraction

  • Macerate dried biomass in 80% Ethanol containing 0.1% Formic Acid.

  • Self-Validation Check: Measure the pH of the crude extract. It must read between 4.5 and 5.0. If pH > 6.0, add dropwise formic acid. This guarantees the lactone ring remains closed[4].

Step 2: Liquid-Liquid Partitioning

  • Concentrate the extract under reduced pressure (keep water bath < 40°C to prevent thermal degradation) and suspend the residue in distilled water.

  • Partition 3x with an equal volume of Ethyl Acetate (EtOAc).

  • Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate (Silica gel 60 F254). Develop in Hexane:EtOAc (7:3). Under UV 254 nm, the target band ( Rf​ ~0.4) must be completely absent from the aqueous layer.

Step 3: Size-Exclusion Clean-up

  • Load the concentrated EtOAc fraction onto a Sephadex LH-20 column.

  • Elute isocratically with 100% Methanol.

  • Self-Validation Check: Monitor fractions via UV-Vis at 280 nm. The target phthalide will elute after the high-molecular-weight pigments and tannins. The fraction should be pale yellow to colorless.

Step 4: Preparative RP-HPLC Purification

  • Column: Preparative PFP (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid), Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: 20% B to 60% B over 30 minutes.

  • Self-Validation Check: Run an analytical scale injection first. Calculate the Resolution ( Rs​ ) between 7-hydroxy-5-methoxyphthalide and any adjacent peaks. Proceed to preparative scale only if Rs​ > 1.5.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation at 60°C to speed up solvent removal? A: No. Phthalides with free phenolic groups are susceptible to thermal oxidation. Always maintain water bath temperatures below 40°C and evaporate under high vacuum to preserve the structural integrity of the molecule.

Q: How do I store the purified 7-hydroxy-5-methoxyphthalide to prevent degradation? A: Store the lyophilized powder in amber glass vials (to prevent photo-degradation) at -20°C. Purge the vial with Argon or Nitrogen gas before sealing to prevent oxidative coupling of the phenolic groups.

References[3] Title: 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | C9H8O4 | CID 181107 - PubChem

Source: nih.gov URL: 1] Title: Rapid Characterization of Chemical Components in Edible Mushroom Sparassis crispa by UPLC-Orbitrap MS Analysis and Potential Inhibitory Effects on Allergic Rhinitis - MDPI Source: mdpi.com URL: 4] Title: 10656270.pdf - Enlighten Theses Source: gla.ac.uk URL: 2] Title: Neuroprotective Effects of Sparassis crispa Ethanol Extract through the AKT/NRF2 and ERK/CREB Pathway in Mouse Hippocampal Cells - PMC Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photobromination of 7-Hydroxy-5-methoxyphthalide Precursors

Welcome to the Advanced Synthesis Troubleshooting Hub. The photobromination of highly functionalized phthalides—critical building blocks in the synthesis of immunosuppressants like mycophenolic acid and various bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. The photobromination of highly functionalized phthalides—critical building blocks in the synthesis of immunosuppressants like mycophenolic acid and various bioactive 3-substituted phthalides —presents unique chemoselectivity challenges.

Because the 7-hydroxy-5-methoxyphthalide core is extremely electron-rich, standard Wohl-Ziegler radical bromination conditions often fail, leading to complex mixtures of ring-brominated byproducts and over-oxidized species. This guide provides field-proven, mechanistically grounded solutions to maximize your benzylic radical bromination yields while suppressing ionic side reactions.

Mechanistic Origins of Side Reactions

Q: Why does my 7-hydroxy-5-methoxyphthalide precursor undergo severe degradation and ring bromination during standard N-Bromosuccinimide (NBS) photobromination?

A: The degradation is caused by a mechanistic divergence from the desired radical pathway into an ionic pathway. The hydroxyl (-OH) and methoxy (-OMe) groups exert strong electron-donating (+M) effects, making the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (EAS) .

During a standard Wohl-Ziegler reaction, trace amounts of hydrogen bromide (HBr) are generated as a byproduct of the hydrogen atom transfer (HAT) step. This HBr reacts with unreacted NBS to generate molecular bromine (Br₂). In an electron-rich system like 7-hydroxy-5-methoxyphthalide, Br₂ rapidly attacks the aromatic ring via an ionic EAS mechanism before the light-activated radical chain can propagate.

Pathway A 7-Hydroxy-5-methoxyphthalide B Trace HBr + NBS → Br₂ A->B Uncontrolled Conditions D 7-Acetoxy-5-methoxyphthalide (Protected) A->D Acetylation (Deactivates Ring) C Electrophilic Aromatic Substitution (Ring Bromination) B->C Ionic Pathway E Benzylic Radical Formation (Light / V-70) D->E Radical Initiation F Target Mono-brominated Product E->F Controlled NBS

Mechanistic divergence in photobromination: Radical vs. Ionic pathways.

Substrate Engineering & Process Optimization

Q: How can I suppress the ionic EAS pathway to favor the desired benzylic radical bromination?

A: You must implement a three-tiered approach addressing the substrate, the solvent environment, and the reaction byproducts:

  • Substrate Deactivation (Protection): Convert the strongly activating 7-hydroxyl group into an ester (e.g., acetate or pivalate). Acetylation withdraws electron density from the oxygen, significantly dampening its +M effect on the aromatic ring and raising the activation energy required for EAS.

  • HBr Scavenging: Introduce a heterogeneous, mild base such as anhydrous potassium carbonate (K₂CO₃) or an epoxide (e.g., propylene oxide) to the reaction mixture. This scavenges trace HBr immediately upon formation, preventing the generation of electrophilic Br₂ .

  • Solvent Selection: Avoid polar solvents like ethyl acetate (EtOAc) which stabilize ionic intermediates. Utilize non-polar, radical-compatible solvents like trifluorotoluene (PhCF₃) or carbon tetrachloride (CCl₄) to heavily favor the radical propagation chain.

Q: Even with protection, I am observing 10-15% dibromination (gem-dibromide) at the benzylic position. How is this resolved?

A: Dibromination occurs when the localized concentration of the succinimidyl radical exceeds the rate of product diffusion, or when the reaction is run too hot. To resolve this:

  • Stoichiometric Control: Strictly limit NBS to 0.95 – 1.00 equivalents. It is better to leave 5% starting material (which is easily separated) than to generate dibromides (which often co-elute with the product).

  • Low-Temperature Initiation: Switch from AIBN (requires >65°C to initiate) to V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)), which initiates efficiently at 30°C under visible LED irradiation. Lower thermal energy prevents over-activation of the mono-brominated product.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the necessity of substrate protection and HBr scavenging.

Table 1: Effect of Reaction Conditions on Product Distribution

SubstrateSolventInitiator / Light SourceAdditiveTarget Mono-bromide (%)EAS Byproduct (%)Dibromide (%)
7-HydroxyCCl₄AIBN / UV (254 nm)None28.562.04.5
7-HydroxyEtOAcBenzoyl Peroxide / VisNone12.078.5<1.0
7-AcetoxyCCl₄AIBN / UV (254 nm)None65.015.012.0
7-AcetoxyPhCF₃V-70 / Vis (LED 400 nm)None78.5<2.014.5
7-Acetoxy PhCF₃ V-70 / Vis (LED 400 nm) K₂CO₃ 91.0 <1.0 3.5

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct sub-optimal reaction profiles based on your crude LC-MS or NMR data.

Troubleshooting Start Analyze Crude Reaction Mixture (HPLC/NMR) Q1 High levels of Ring Bromination (EAS Byproducts)? Start->Q1 Q2 High levels of Dibromination (gem-dibromide)? Q1->Q2 No Sol1 1. Ensure 7-OH is acetylated 2. Add K₂CO₃ scavenger 3. Switch to PhCF₃ solvent Q1->Sol1 Yes Sol2 1. Reduce NBS to 0.95 eq 2. Lower temp to 30°C 3. Use V-70 initiator Q2->Sol2 Yes Optimal Proceed to Workup (>85% Target Purity) Q2->Optimal No

Decision tree for troubleshooting photobromination side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates In-Process Controls (IPCs) . These observable milestones act as a self-validating system, allowing the chemist to confirm the success of each step before proceeding.

Protocol: Optimized Benzylic Bromination of 7-Acetoxy-5-methoxyphthalide Precursors

Step 1: Substrate Preparation & Protection

  • Dissolve the 7-hydroxy-5-methoxyphthalide precursor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 eq) and acetic anhydride (1.5 eq) at 0°C. Stir for 2 hours at room temperature.

  • IPC Validation: Analyze an aliquot via IR spectroscopy. The broad -OH stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp ester C=O stretch (~1760 cm⁻¹). If the -OH stretch persists, the protection is incomplete; add 0.5 eq Ac₂O and stir for an additional hour.

  • Perform an aqueous workup and concentrate to yield the 7-acetoxy intermediate.

Step 2: Radical Bromination (Wohl-Ziegler)

  • In an oven-dried, foil-wrapped flask flushed with Argon, dissolve the 7-acetoxy intermediate in anhydrous PhCF₃ (0.2 M concentration).

  • Add recrystallized NBS (0.95 eq), V-70 initiator (0.05 eq), and finely powdered anhydrous K₂CO₃ (0.5 eq).

  • IPC Validation: Before irradiation, the mixture should be a dense, opaque white/pale-yellow suspension (due to insoluble NBS and K₂CO₃).

  • Remove the foil and irradiate with a 400 nm LED light source, maintaining the internal temperature at 30°C using a water bath. Stir vigorously for 3–4 hours.

  • IPC Validation: As the reaction proceeds, the dense NBS solid is consumed, and succinimide (which is less dense) forms and floats to the surface. The transition from a heavy bottom-suspension to a clear solution with a floating, fluffy precipitate validates the successful propagation of the radical chain.

Step 3: Quench and Isolation

  • Halt irradiation and cool the flask to 0°C.

  • Filter the mixture through a pad of Celite to remove succinimide and K₂CO₃ salts.

  • Wash the filtrate with cold 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • IPC Validation: The addition of sodium thiosulfate must immediately discharge any residual yellow/orange tint in the organic layer. This confirms the complete neutralization of trace Br₂, preventing post-reaction EAS during concentration.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure (keep bath <35°C to prevent thermal degradation of the benzylic bromide) to afford the target mono-brominated product.

References

  • Makara, G. M., & Anderson, W. K. (1995). "An Efficient Synthesis of 5,7-Dimethoxy-4-methylphthalide, a Key Intermediate in the Synthesis of Mycophenolic Acid." Journal of Organic Chemistry, 60(17), 5717-5718. URL:[Link]

  • Allison, W. R. (1960). "Synthesis of phthalides and related topics and the isomerisation of a homophthalic acid derivative." PhD Thesis, University of Glasgow. URL:[Link]

  • Awasthi, A., et al. (2020). "Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products." RSC Advances, 10(31), 18365-18392. URL:[Link]

  • Leon, A., et al. (2014). "Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides." Molecules, 19(11), 17301-17319. (Available via PMC). URL:[Link]

Optimization

Enhancing the stability of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- in aqueous solutions

Welcome to the Technical Support Center for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide)[1]. Working with highly functionalized phthalides in aqueous media presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly referred to as 7-hydroxy-5-methoxyphthalide)[1].

Working with highly functionalized phthalides in aqueous media presents unique physicochemical challenges. The molecule contains two highly reactive structural motifs: a gamma-lactone ring (isobenzofuranone core) and an electron-rich phenolic group (C7-hydroxyl activated by the C5-methoxy group). This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded solutions to prevent degradation and ensure reproducible experimental workflows.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my compound lose >50% of its concentration within hours when dissolved in standard PBS (pH 7.4)? A: This rapid degradation is caused by base-catalyzed lactone hydrolysis . The stability of the lactone ring in an aqueous environment is strictly pH-dependent[2]. At physiological pH (7.4) or higher, hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral hemi-orthoester intermediate that irreversibly collapses, opening the ring to form a highly polar, inactive hydroxy-acid derivative[3]. To prevent this, aqueous formulations must be buffered to a slightly acidic pH (4.5–5.5) where the lactone ring remains thermodynamically stable.

Q2: My aqueous solutions turn yellow or brown after 24 hours of storage. Is the compound still viable? A: No, a color change indicates structural degradation via phenolic auto-oxidation . The hydroxyl group at the C7 position is highly activated by the adjacent electron-donating methoxy group. In the presence of dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺) commonly found in standard laboratory water or glassware, the phenol oxidizes into quinone-like species or forms dimers[4]. This pathway can be completely suppressed by sparging solvents with inert gas and incorporating chelating agents.

Q3: When I dilute my DMSO stock into water, the solution becomes cloudy. How can I maintain solubility without compromising stability? A: The cloudiness is precipitation due to the compound's high lipophilicity. However, simply increasing the DMSO concentration can alter the local dielectric constant and inadvertently accelerate hydrolysis if the pH is not strictly controlled. You must use a co-solvent system (e.g., 5% DMSO + 10% PEG400) and ensure the aqueous phase is pre-buffered to pH 5.0 before adding the stock solution.

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic stability of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- across various aqueous environments.

Aqueous ConditionpHAdditives / Co-solventsTempPrimary Degradation PathwayEstimated Half-Life (t½)
Standard PBS 7.4None37°CBase-catalyzed lactone hydrolysis< 4 hours
Unbuffered Water ~6.5None25°CHydrolysis & Auto-oxidation~ 48 hours
Citrate Buffer 5.0None25°CSlow Auto-oxidation> 7 days
Optimized Formulation 5.00.1% EDTA, 5% DMSO4°CNone (Thermodynamically stable)> 6 months

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the causality between the compound's structural vulnerabilities and the required formulation interventions.

PhthalideStability Target 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Intact Phthalide) Hydrolysis Lactone Ring Hydrolysis (pH > 7.0) Target->Hydrolysis Aqueous Base Oxidation Phenolic Auto-Oxidation (O2, Light, Metals) Target->Oxidation Oxidative Stress Degradant1 Hydroxy-Acid Derivative (Loss of Bioactivity) Hydrolysis->Degradant1 Degradant2 Quinone/Dimer Species (Colorimetric Change) Oxidation->Degradant2 Intervention1 Buffer to pH 4.5 - 5.5 (Acetate/Citrate Buffer) Intervention1->Target Prevents Hydrolysis Intervention2 Antioxidants & Chelators (Ascorbic Acid, EDTA) Intervention2->Target Prevents Oxidation

Fig 1: Degradation pathways of 7-hydroxy-5-methoxyphthalide and stabilization interventions.

Part 4: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes the causality behind the action and a built-in validation checkpoint.

Protocol 1: Preparation of a Self-Validating, Stability-Optimized Aqueous Formulation

This protocol yields a highly stable working solution suitable for in vitro assays.

  • Solvent Deoxygenation: Purge HPLC-grade water with N₂ gas for 15 minutes.

    • Causality: Displaces dissolved oxygen, which acts as the primary electron acceptor in phenolic auto-oxidation.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer using the deoxygenated water. Adjust the pH strictly to 5.0 using 0.1 M HCl or NaOH.

    • Causality: Maintains the environment below the threshold for lactone ring opening.

    • Validation Check: Verify the pH at the exact operating temperature of your assay, as buffer pKa values shift thermally.

  • Chelator Addition: Add 0.1% (w/v) EDTA to the buffer.

    • Causality: EDTA passivates trace transition metals (Fe³⁺, Cu²⁺) that catalyze the oxidation of the electron-rich C7-hydroxyl group.

  • Stock Dissolution & Dilution: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Slowly inject the stock dropwise into the vortexing aqueous buffer (final DMSO ≤ 5% v/v).

    • Validation Check: Immediately run a baseline HPLC-UV (λ=254 nm) injection to establish the Time=0 peak area for the intact phthalide. A recovery of <98% indicates precipitation or immediate degradation.

Protocol 2: Forced Degradation & Stability-Indicating Assay (HPLC)

Before utilizing the compound in complex biological matrices, perform a forced degradation study to establish a stability-indicating analytical method[4].

  • Base Hydrolysis Stress: Expose 1 mg/mL of the compound to 0.1 M NaOH at 25°C for 4 hours.

  • Oxidative Stress: Expose 1 mg/mL of the compound to 3% H₂O₂ at 25°C for 24 hours.

  • Neutralization & Quenching: Neutralize the basic sample with an exact molar equivalent of 0.1 M HCl. Quench the oxidative sample with sodium thiosulfate.

    • Causality: Halting the degradation precisely at the target timepoint prevents runaway reactions and allows for accurate kinetic modeling.

  • Chromatographic Separation: Analyze the quenched samples on a C18 Reverse Phase column using a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The addition of Formic Acid ensures that the ring-opened hydroxy-acid degradant remains fully protonated. This prevents peak tailing and ensures baseline resolution between the degradant and the parent lactone peak.

References[1] PubChem. 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | C9H8O4 | CID 181107. National Institutes of Health (NIH). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/181107[2] Joint FAO/WHO Expert Committee on Food Additives (JECFA). ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004). Inchem.org. Available at:https://inchem.org/documents/jecfa/jecmono/v52je18.htm[3] McClelland, R. A., & Alibhai, M. The products of hydrolysis of cyclic orthoesters as a function of pH and the theory of stereoelectronic control. Canadian Journal of Chemistry (NRC Research Press). Available at:https://cdnsciencepub.com/doi/10.1139/v81-171[4] BenchChem. 5-Bromophthalide: A Technical Guide to Solubility and Stability. Available at:https://www.benchchem.com/product/b1154564

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for TLC Analysis of 1(3H)-Isobenzofuranone Derivatives

Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of 1(3H)-isobenzofuranone derivatives. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of 1(3H)-isobenzofuranone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the TLC analysis of this important class of compounds. Isobenzofuranone derivatives, known for their diverse biological activities, often require careful optimization of chromatographic conditions for accurate analysis.[1][2][3]

This resource provides troubleshooting guides and frequently asked questions in a user-friendly Q&A format, focusing on the critical role of the mobile phase in achieving optimal separation.

Principles of TLC Separation for Isobenzofuranone Derivatives

Thin-Layer Chromatography (TLC) is a powerful and versatile separation technique widely used for its simplicity, speed, and cost-effectiveness.[4] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the solvent system).[5]

For 1(3H)-isobenzofuranone derivatives, which possess a core structure of a γ-lactone ring fused to a benzene ring, their polarity is a key factor in TLC separation.[1] The polarity can be significantly influenced by various substituents on the aromatic ring. Understanding this is crucial for selecting an appropriate mobile phase. In normal-phase TLC, a polar stationary phase like silica gel is used.[4] Therefore, more polar isobenzofuranone derivatives will have a stronger affinity for the stationary phase and will move slower up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, less polar derivatives will travel further with the mobile phase, yielding a higher Rf value.[6][7]

The primary goal of optimizing the mobile phase is to achieve a good separation of the target compounds, ideally with Rf values between 0.2 and 0.8 for reliable identification.[5][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the TLC analysis of 1(3H)-isobenzofuranone derivatives, with a focus on mobile phase optimization.

Q1: My spots are all at the bottom of the TLC plate (low Rf value). What should I do?

A1: An Rf value that is too low indicates that your compound is too strongly adsorbed to the stationary phase and the mobile phase is not polar enough to move it up the plate.[8]

  • Causality: The interaction between your polar isobenzofuranone derivative and the polar silica gel is stronger than the interaction with the non-polar mobile phase.

  • Solution: You need to increase the polarity of your mobile phase.[8][9] This can be achieved by:

    • Increasing the proportion of the more polar solvent in your solvent mixture. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.[8]

    • Switching to a more polar solvent system. If adjusting the ratio is not effective, consider using a more polar solvent like dichloromethane or methanol in your mixture.[8]

Q2: My spots are all at the top of the TLC plate (high Rf value). How can I fix this?

A2: A high Rf value suggests that your compound is moving too quickly with the mobile phase and has little interaction with the stationary phase.[9]

  • Causality: The mobile phase is too polar for your isobenzofuranone derivative, causing it to spend most of its time in the mobile phase.

  • Solution: You need to decrease the polarity of your mobile phase.[8][9] This can be done by:

    • Increasing the proportion of the less polar solvent in your mixture. For instance, in a hexane:ethyl acetate system, increase the percentage of hexane.[8]

    • Choosing a less polar solvent system. If you are using a highly polar system, switch to a less polar one, such as a mixture of hexane and toluene.[10]

Q3: My spots are streaking instead of being round. Why is this happening and how can I prevent it?

A3: Streaking is a common issue in TLC and can be caused by several factors.[11][12]

  • Causality & Solutions:

    • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[11][12][13] The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot. Solution: Dilute your sample or apply a smaller amount to the plate.[11]

    • Inappropriate Solvent System Polarity: If the mobile phase is too polar, it can cause the compound to move up the plate as a streak.[14] Solution: Adjust the mobile phase polarity as described in Q1 and Q2.

    • Compound Degradation: Some isobenzofuranone derivatives might be sensitive to the slightly acidic nature of silica gel, causing them to decompose and streak.[12][15] Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, a few drops of acetic or formic acid can improve the spot shape. For basic compounds, adding a small amount of triethylamine or ammonia can be beneficial.[12][14]

    • Sample Application in a Polar Solvent: Applying the sample in a highly polar solvent can cause it to spread at the origin, leading to streaking during development.[12] Solution: Use a less polar and more volatile solvent to dissolve your sample for spotting.[14]

Q4: I am not seeing any spots on my developed TLC plate. What could be the problem?

A4: The absence of spots can be due to several reasons, from sample concentration to visualization issues.[13]

  • Causality & Solutions:

    • Sample Concentration is Too Low: The amount of your isobenzofuranone derivative may be below the detection limit of your visualization method.[13] Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[13]

    • Inappropriate Visualization Technique: Your compound may not be visible under the chosen visualization method. Solution: 1(3H)-isobenzofuranone derivatives, being aromatic, are often UV-active.[2] Try viewing the plate under a UV lamp (254 nm).[14][16] If that doesn't work, try a chemical stain like iodine vapor, which reacts with many organic compounds to produce colored spots.[16][17][18] Other general-purpose stains like p-anisaldehyde or phosphomolybdic acid can also be used.[17][19]

    • Compound Volatility: Highly volatile derivatives might evaporate from the plate during development or drying. Solution: Minimize the time between development and visualization.

Q5: The solvent front is running unevenly. How does this affect my results and how can I prevent it?

A5: An uneven solvent front will lead to inaccurate and irreproducible Rf values.[13]

  • Causality & Solutions:

    • Uneven TLC Plate Surface: The adsorbent layer on the plate may not be uniform. Solution: Use high-quality, commercially prepared TLC plates.

    • Improper Placement in the Developing Chamber: If the plate is not placed flat on the bottom of the chamber or is touching the sides, the solvent can travel up the plate unevenly.[13] Solution: Ensure the plate is placed centrally in the chamber and does not touch the filter paper or the chamber walls.

    • Damaged TLC Plate: Chipped or damaged edges of the plate can disrupt the capillary action of the mobile phase.[15] Solution: Handle plates carefully and inspect them for damage before use. If a corner is damaged, it can sometimes be helpful to make a 45-degree cut to remove the damaged section.[15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC of 1(3H)-isobenzofuranone derivatives?

A1: A good starting point for many organic compounds of moderate polarity, including isobenzofuranone derivatives, is a mixture of a non-polar solvent and a moderately polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common initial choice.[20] From there, you can adjust the ratio based on the initial results. Other common solvent systems include mixtures of dichloromethane and methanol, or toluene and ethyl acetate.[4][8][10]

Q2: How do I calculate the Retention Factor (Rf) and what does it signify?

A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[21][22]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]

The Rf value is a characteristic of a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[6] It indicates the compound's polarity in a given system; a lower Rf value corresponds to a more polar compound in normal-phase TLC.[6][7]

Q3: Why is it important to use a pencil and not a pen to mark the TLC plate?

A3: The ink from a pen contains organic dyes that can dissolve in the mobile phase and travel up the TLC plate, creating additional, unwanted spots and interfering with the interpretation of your results.[13] A pencil mark is made of graphite, which is inert and will not move with the solvent.

Q4: What is the purpose of the filter paper in the TLC developing chamber?

A4: The filter paper helps to saturate the atmosphere inside the chamber with the vapors of the mobile phase.[5] This chamber saturation is crucial for obtaining reproducible Rf values and preventing the solvent from evaporating from the surface of the TLC plate as it moves up, which can lead to an uneven solvent front and poor separation.[20][23]

Q5: How can I improve the separation between two spots that are very close together?

A5: To improve the resolution between two closely running spots, you need to fine-tune the polarity of the mobile phase. A small change in the solvent ratio can have a significant impact. Try a systematic approach by preparing a series of mobile phases with slightly different polarities. If adjusting the polarity doesn't work, you might need to try a different solvent system altogether. Sometimes, changing one of the solvents in the mixture for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone) can alter the selectivity of the separation.[24]

Experimental Protocols & Data

Protocol 1: Baseline TLC Experiment for 1(3H)-Isobenzofuranone Derivatives
  • Plate Preparation:

    • Handle the TLC plate (silica gel 60 F254) only by the edges.[20]

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.[14]

  • Sample Preparation:

    • Prepare a dilute solution of your 1(3H)-isobenzofuranone derivative (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[14]

  • Spotting:

    • Use a capillary tube to apply a small spot of your sample solution onto the origin line. The spot should be 1-2 mm in diameter.[20]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed to increase concentration.[13]

  • Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[5][20]

    • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.[5]

    • Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[5]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber.

    • Allow the mobile phase to travel up the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[16]

    • If necessary, use a chemical stain (e.g., iodine vapor) for further visualization.[16]

  • Analysis:

    • Measure the distance from the origin to the center of each spot and to the solvent front.

    • Calculate the Rf value for each spot.

Table 1: Common Mobile Phase Systems for TLC of Aromatic Compounds
Mobile Phase SystemPolarityTypical Applications
Hexane / Ethyl AcetateVariable (ratio-dependent)General purpose for compounds of low to medium polarity.[8][25]
Toluene / Ethyl AcetateMediumGood for aromatic compounds.[10]
Dichloromethane / MethanolMedium to HighSuitable for more polar aromatic and heterocyclic compounds.[8]
Chloroform / MethanolMedium to HighOften used for polar organic molecules.[8]

Note: The ratios of these solvent systems should be optimized for the specific 1(3H)-isobenzofuranone derivative being analyzed.

Visual Workflows

Mobile Phase Optimization Workflow

Mobile_Phase_Optimization Start Start TLC with 7:3 Hexane:Ethyl Acetate Check_Rf Observe Rf Value Start->Check_Rf Rf_Low Rf < 0.2 Check_Rf->Rf_Low Too Low Rf_High Rf > 0.8 Check_Rf->Rf_High Too High Rf_Good 0.2 < Rf < 0.8 Check_Rf->Rf_Good Optimal Increase_Polarity Increase Polarity: Increase % Ethyl Acetate Rf_Low->Increase_Polarity Decrease_Polarity Decrease Polarity: Increase % Hexane Rf_High->Decrease_Polarity End Optimal Separation Rf_Good->End Increase_Polarity->Start Re-run TLC Decrease_Polarity->Start Re-run TLC

Caption: A workflow for optimizing the mobile phase in TLC.

Troubleshooting Logic for Spot Streaking

Troubleshooting_Streaking Problem Problem: Spot Streaking Check_Conc Is the sample concentration too high? Problem->Check_Conc Dilute Solution: Dilute sample and re-spot smaller amount Check_Conc->Dilute Yes Check_Polarity Is the mobile phase too polar? Check_Conc->Check_Polarity No End Problem Resolved Dilute->End Adjust_Polarity Solution: Decrease mobile phase polarity Check_Polarity->Adjust_Polarity Yes Check_Degradation Is the compound degrading on the silica plate? Check_Polarity->Check_Degradation No Adjust_Polarity->End Add_Modifier Solution: Add acid/base modifier to mobile phase Check_Degradation->Add_Modifier Yes Add_Modifier->End

Caption: A decision tree for troubleshooting spot streaking in TLC.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative bioactivity of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- vs 5,7-dihydroxyphthalide

An in-depth technical comparison of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) and 5,7-dihydroxyphthalide reveals a fascinating case study in structure-activity relation...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) and 5,7-dihydroxyphthalide reveals a fascinating case study in structure-activity relationships (SAR). Both are naturally occurring phthalide derivatives isolated from medicinal plants like Helichrysum and Rumex species, as well as various endophytic fungi. However, a single functional group substitution—a methoxy group versus a hydroxyl group at the C-5 position—fundamentally alters their physicochemical properties, target affinity, and resulting bioactivity.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their divergent biological behaviors, supported by comparative data and self-validating experimental workflows.

Structural Causality and Physicochemical Profiling

The biological efficacy of a compound is inextricably linked to its partition coefficient (lipophilicity) and redox potential.

  • 7-Hydroxy-5-methoxyphthalide : The methylation of the C-5 hydroxyl group significantly increases the molecule's lipophilicity. This structural tweak reduces the number of hydrogen-bond donors, facilitating easier traversal across the hydrophobic lipid bilayers of microbial cell membranes. Consequently, this compound frequently exhibits pronounced intracellular antimicrobial activity.

  • 5,7-Dihydroxyphthalide : The presence of two free phenolic hydroxyl groups (at C-5 and C-7) increases the molecule's polarity and its hydrogen-donating capacity. While this restricts its passive diffusion through certain bacterial cell walls, it dramatically enhances its ability to neutralize free radicals in aqueous environments, shifting its primary utility toward antioxidant and extracellular phytotoxic applications.

Mechanism cluster_0 7-Hydroxy-5-methoxyphthalide cluster_1 5,7-Dihydroxyphthalide A1 5-OMe Substitution A2 Increased Membrane Permeability A1->A2 A3 Intracellular Pathogen Targeting A2->A3 B1 5-OH, 7-OH Groups B2 High H-Donation Capacity B1->B2 B3 Extracellular Radical Scavenging B2->B3

Diagram 1: Structural causality dictating the divergent bioactivity of the two phthalides.

Comparative Bioactivity Data

The literature demonstrates a clear bifurcation in the bioactivity profiles of these two compounds. Bioassay-guided fractionations of endophytic fungi (Meliotus dentatus) have shown that1[1], whereas 5,7-dihydroxyphthalide isolated from the same fractions remains largely inactive in those specific antimicrobial assays.

Conversely,2[2]. However, 5,7-dihydroxyphthalide distinguishes itself in allelopathic assays;3[3], inhibiting seedling growth.

Table 1: Quantitative Bioactivity Comparison

Bioactivity ParameterTarget Organism / Assay7-Hydroxy-5-methoxyphthalide5,7-Dihydroxyphthalide
Antialgal Chlorella fuscaActive (Zone of inhibition ~10 mm)Inactive / Not significant
Antibacterial Escherichia coli (Gram -)Active (Zone of inhibition ~7 mm)Inactive / Not significant
Antibacterial Bacillus megaterium (Gram +)Active (Zone of inhibition ~7 mm)Inactive / Not significant
Antifungal Microbotryum violaceumActive (Zone of inhibition ~7 mm)Inactive / Not significant
Phytotoxic Cress Seedling GrowthModerate to LowHigh (IC₅₀ = 1.73–2.48 mM)
Antioxidant DPPH Radical ScavengingModerate (Single -OH donor)High (Dual -OH donors)

Validated Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include intrinsic controls to rule out false positives caused by solvent toxicity or spectrophotometric baseline drift.

Protocol A: Agar Well Diffusion Assay for Antimicrobial Screening

Causality: We utilize agar diffusion rather than broth microdilution for initial comparative screening because it visually demonstrates the compound's diffusibility through an aqueous matrix. The lipophilic 7-hydroxy-5-methoxyphthalide will exhibit a different diffusion gradient than the polar 5,7-dihydroxyphthalide, directly correlating physical properties with bactericidal zones.

Self-Validating Steps:

  • Preparation: Dissolve pure isolates of both phthalides in analytical-grade acetone at a concentration of 1 mg/mL.

  • Inoculation: Uniformly swab Mueller-Hinton agar plates with a standardized microbial suspension (e.g., E. coli adjusted to 0.5 McFarland standard).

  • Application & Controls: Punch 6 mm wells into the agar.

    • Test Wells: Inject 50 µL (0.05 mg) of the phthalide solutions.

    • Negative/Vehicle Control: Inject 50 µL of pure acetone to ensure the solvent itself does not cause an inhibition zone.

    • Positive Control: Inject 50 µL of Chloramphenicol (1 mg/mL) to validate the susceptibility of the bacterial strain.

  • Incubation & Measurement: Incubate at 37°C for 24 hours. Measure the radius of the zone of inhibition in millimeters. A valid assay requires a 0 mm zone for the vehicle control and a >15 mm zone for the positive control.

Protocol B: DPPH Radical Scavenging Assay for Antioxidant Capacity

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the hydrogen-donating ability of the phthalides. Because 5,7-dihydroxyphthalide possesses two unhindered phenolic hydroxyls, it will theoretically reduce the stable nitrogen-centered DPPH radical faster and more completely than the mono-methoxy variant.

Self-Validating Steps:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol. Keep protected from light.

  • Reaction Setup: In a 96-well microplate, mix 100 µL of the DPPH solution with 100 µL of the phthalide test solutions (serially diluted from 100 µM to 1 µM).

  • Controls:

    • Blank: 100 µL methanol + 100 µL test compound (corrects for background absorbance of the compound).

    • Negative Control: 100 µL DPPH + 100 µL methanol (establishes maximum absorbance).

    • Positive Control: Ascorbic acid or Trolox (validates the dynamic range of the assay).

  • Spectrophotometry: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm. Calculate the scavenging activity percentage: [(A_control - A_test) / A_control] × 100.

Workflow A Crude Plant/Fungal Extract B Silica Gel Chromatography (n-hexane:EtOAc) A->B C 7-Hydroxy-5-methoxyphthalide (Lipophilic) B->C D 5,7-Dihydroxyphthalide (Polar) B->D E Antimicrobial Assay (Agar Diffusion) C->E Primary Target F Antioxidant Assay (DPPH Scavenging) C->F Secondary Target D->F Primary Target G Phytotoxicity Assay (Seedling Inhibition) D->G Primary Target

Diagram 2: Bioassay-guided isolation and pharmacological screening workflow for phthalides.

References

  • Title: Bioactive Chemical Constituents of a Sterile Endophytic Fungus from Meliotus dentatus Source: ACG Publications URL
  • Title: Composition, Antioxidant Potential, and Antimicrobial Activity of Helichrysum plicatum DC.
  • Title: Determination of Phenolic Composition and Antioxidant Activity in Flowers and Stems of Rumex Tunetanus Using RP-UHPLC-ESI-QTOF-MS Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to Purity Validation of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- using qNMR

An Objective Comparison of Quantitative NMR with High-Performance Liquid Chromatography for Robust Purity Assessment in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Quantitative NMR with High-Performance Liquid Chromatography for Robust Purity Assessment in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization and purity assessment of synthesized compounds is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds like 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-, a key intermediate or active pharmaceutical ingredient (API), establishing its absolute purity is paramount. This guide provides a comprehensive, in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) and traditional High-Performance Liquid Chromatography (HPLC), supported by experimental logic and protocols, to validate the purity of this target analyte.

The Analytical Challenge: Why Purity is Paramount

The purity of an API directly influences its pharmacological and toxicological profile. Impurities can alter stability, reduce efficacy, and introduce unforeseen side effects. While HPLC with UV detection is a workhorse in most analytical labs for its sensitivity in detecting and quantifying impurities, it is a secondary method.[1] Its accuracy is contingent on the availability of certified reference standards for every single impurity, and it assumes that all compounds have a similar response factor to the detector, which can be a significant source of error.[2]

Quantitative NMR (qNMR), recognized by pharmacopeias like the USP, has emerged as a powerful primary analytical method.[3][4] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This allows for the direct and absolute quantification of a substance by comparing its signal integral to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[2] This makes qNMR an invaluable tool for characterizing new chemical entities where specific impurity standards are often unavailable.

Causality in Method Selection: qNMR as a Self-Validating System

Choosing an analytical method is a critical decision driven by the need for accuracy, reliability, and traceability. qNMR is considered a primary ratio method because it directly compares the molar ratio of the analyte to a standard, minimizing many sources of systematic error found in other techniques.[7]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require calibration curves or analyte-specific reference standards for purity determination.[5]

  • Structural Confirmation: Provides structural information, allowing for the simultaneous identification and quantification of the analyte and any observable impurities.

  • Traceability: When using a certified reference material (CRM) as an internal standard, the measurement becomes traceable to the International System of Units (SI).[5]

  • Non-destructive: The sample can be recovered and used for further analyses.[5]

This guide will detail a protocol that is inherently self-validating, incorporating system suitability checks and leveraging the fundamental principles of NMR to ensure trustworthy and reproducible results.

A Validated Protocol for qNMR Purity Determination

This section outlines a detailed, step-by-step methodology for determining the purity of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Analyte). The logic behind each step is explained to ensure the protocol is not just followed, but understood.

Experimental Workflow

The entire qNMR process, from preparation to calculation, follows a logical sequence designed to minimize error and ensure accuracy.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis a Accurately weigh Analyte (m_a) b Accurately weigh Certified Internal Standard (m_std) c Dissolve both in Deuterated Solvent d Transfer to NMR Tube e Tune & Shim Spectrometer d->e Sample Insertion f Set Quantitative Parameters (D1, PW90) g Acquire 1H NMR Spectrum h Apply Zero-Filling & Apodization g->h FID Processing i Phase & Baseline Correction j Integrate Analyte (I_a) & Standard (I_std) Signals k Calculate Purity using qNMR Equation l Purity Report (%) k->l Final Result

Caption: Workflow for purity determination by qNMR.

Materials and Reagents
  • Analyte: Synthesized 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (Molecular Weight: 180.16 g/mol ).[8]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Molecular Weight: 116.07 g/mol .

    • Rationale: Maleic acid is chosen for several key reasons: it has a high purity, is chemically stable, and is not hygroscopic.[9] Crucially, its sharp singlet signal from the two olefinic protons appears around 6.3 ppm in DMSO-d6, a region that is typically clear of signals from aromatic and aliphatic compounds, thus preventing signal overlap.[3][10]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

    • Rationale: The analyte is expected to be polar due to the hydroxyl group. DMSO-d6 is an excellent solvent for a wide range of polar organic molecules, ensuring complete dissolution of both the analyte and the internal standard, which is critical for a homogeneous sample and accurate results.[11]

Step-by-Step Sample Preparation

Accurate weighing is often the largest source of error in a qNMR experiment.[6] A microbalance with at least 0.01 mg readability is required.

  • Accurately weigh approximately 10 mg of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- into a clean, dry vial. Record the mass (m_analyte).

  • Accurately weigh approximately 5 mg of maleic acid (IS) into the same vial. Record the mass (m_std).

    • Rationale: A mass ratio that yields a signal intensity ratio between the analyte and standard of approximately 1:1 is ideal for maximizing integration accuracy.[12][13]

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is essential.[12]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: Setting Parameters for Accuracy

The setup of the NMR experiment is critical. The parameters must be chosen to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei for all compounds in the sample.[14]

ParameterRecommended SettingRationale
Pulse Angle (PW) 30°A smaller pulse angle reduces the saturation effect, allowing for shorter relaxation delays while still achieving over 99.9% quantitation accuracy if the delay is set correctly.[15]
Relaxation Delay (D1) ≥ 7 x T1(longest)This delay ensures all protons (in both analyte and standard) have fully returned to thermal equilibrium before the next pulse. Using a delay of at least 7 times the longest T1 relaxation time is crucial for accurate integration.[15] T1 values must be determined experimentally beforehand using an inversion-recovery sequence.
Acquisition Time (AQ) ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks for precise integration.
Number of Scans (NS) 32 - 128Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This level of S/N is recommended for a precision better than 1%.[12]
Temperature 298 K (25 °C)The probe temperature should be strictly regulated (fluctuation <0.1°C) and documented to ensure reproducibility.[16]
Data Processing and Purity Calculation
  • Processing: The acquired Free Induction Decay (FID) should be processed with a minimal line broadening factor (e.g., 0.1 Hz) to improve S/N without distorting the peak shape. Manual phase and baseline correction are essential, as inaccuracies can significantly distort integral values.[12][16]

  • Integration: Identify a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • For the Analyte (1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-): The two aromatic protons are distinct singlets. Choose one that is free from any impurity signals. Let's assume the signal at 6.5 ppm is chosen. The number of protons (N_analyte) for this signal is 1.

    • For the Internal Standard (Maleic Acid): The signal at ~6.3 ppm corresponds to 2 protons (N_std).

  • Calculation: The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following IUPAC-recommended equation:[4]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte, I_std: Integral areas of the analyte and standard signals.

    • N_analyte, N_std: Number of protons for the integrated signals.

    • M_analyte, M_std: Molar masses of the analyte and standard.

    • m_analyte, m_std: Weighed masses of the analyte and standard.

    • P_std: Purity of the certified internal standard (e.g., 99.5% or 0.995).

Comparative Analysis: qNMR vs. HPLC-UV

To illustrate the power of qNMR, we present a hypothetical but realistic comparison with a standard HPLC-UV area percent method. The concept of using two independent, or "orthogonal," methods provides a higher level of confidence in the purity assessment.[17]

Scenario: A synthesized batch of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is analyzed by both HPLC-UV (area percent method) and the qNMR protocol described above.

ParameterqNMR ResultHPLC-UV (Area %) Result
Main Component 98.6% (w/w)99.7%
Known Impurity A 0.8% (w/w)0.2%
Unknown Impurity B 0.3% (w/w)0.1%
NMR-Silent Impurities 0.3% (non-quantifiable)Not Detected
Total Purity 98.6% 99.7%
Discussion of Results

The discrepancy between the qNMR and HPLC results is common and highlights the limitations of the area percent method.[2]

  • qNMR (98.6%): This value represents the absolute mass fraction of the analyte in the weighed powder. It accounts for all impurities, including those that might be "NMR-silent" (lacking protons, e.g., inorganic salts) or non-UV active. The quantification of impurities A and B is based on their molar response, which is the gold standard.

  • HPLC-UV (99.7%): This value is based on the assumption that all impurities have the same UV absorptivity as the main compound at the detection wavelength. If Impurity A has a much lower UV response factor, its actual amount will be underestimated by HPLC, leading to an artificially inflated purity value for the main component.[2] Furthermore, any non-UV active impurities would be completely missed by this method.

In this scenario, the qNMR result is the more accurate and trustworthy measure of purity. For a regulatory filing, the qNMR data provides a much stronger, more defensible position on the true purity of the drug substance.[5]

Conclusion: Establishing a Gold Standard for Purity Validation

For researchers, scientists, and drug development professionals, adopting qNMR is not about replacing chromatography but about augmenting it with a primary, orthogonal method to achieve an unimpeachable assessment of compound purity.[17] The direct, linear relationship between signal intensity and molar concentration makes ¹H qNMR a robust, reliable, and highly accurate tool.[12]

The self-validating protocol detailed here, grounded in first principles of spectroscopy and metrology, provides a clear pathway for implementing qNMR for the purity determination of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-, and can be adapted for countless other novel chemical entities. By explaining the causality behind experimental choices and adhering to rigorous standards, this method transforms a routine analysis into a gold-standard quantitative measurement, ensuring the quality and integrity of pharmaceutical materials.[9]

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]

  • Napolitano, J. G., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2012). Purity by absolute qNMR. Journal of Medicinal Chemistry. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Nelson, M. A., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

  • Mestrelab Resources. (2024). Purity Calculation. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. [Link]

  • Asandei. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Monajami, H., et al. (2025). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry. [Link]

  • BIPM. (2024). Equivalency between Mass Balance and qNMR methodologies. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • Liu, F., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • Anonymous. (2024). Degree of Quantitation (Q) and Accuracy in qNMR. [Link]

  • Diehl, B. W. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Diehl, B. W., et al. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. IUPAC Technical Report. [Link]

Sources

Validation

Comparison of synthetic routes for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- production

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1(3H)-Isobenzofuranone, 7-hydroxy-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-, a pivotal building block in the total synthesis of the immunosuppressant drug mycophenolic acid, presents a significant synthetic challenge due to its highly substituted aromatic core.[1][2] This guide provides a comparative analysis of established synthetic routes to this valuable phthalide, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in methodological selection for research and development.

Introduction to 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone

7-hydroxy-5-methoxy-1(3H)-isobenzofuranone, also known as 7-hydroxy-5-methoxyphthalide, constitutes the core phthalide structure of mycophenolic acid (MPA). MPA is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[1] This mechanism of action underpins its clinical use in preventing organ transplant rejection and its potential as an antiviral, and anticancer agent.[1] The synthesis of the phthalide core is a critical aspect of the total synthesis of MPA and its analogues, driving the need for efficient and adaptable synthetic strategies.

This guide will explore two prominent synthetic strategies for accessing the closely related and biosynthetically significant precursor, 5,7-dihydroxy-4-methylphthalide, which can be selectively methylated to yield the target compound. The comparison will focus on a classical approach involving the construction of the aromatic ring via a Diels-Alder reaction and a biosynthetic-inspired approach.

Synthetic Route Comparison

The synthesis of the phthalide core of mycophenolic acid has been approached from various angles since the first total synthesis by Birch and Wright.[1] These routes often converge on key intermediates like 5,7-dihydroxy-4-methylphthalide. For the purpose of this guide, we will analyze two distinct strategies that highlight different approaches to constructing the substituted benzene ring and subsequent lactonization.

ParameterRoute 1: Diels-Alder ApproachRoute 2: Biosynthetic-Inspired Approach
Starting Materials 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene, Dimethyl acetylenedicarboxylate3,5-dihydroxy-4-methylbenzoic acid
Key Reactions Alder-Rickert reaction, Aromatization, Demethylation, LactonizationFormylation, Reduction/Lactonization
Overall Yield ModerateGood
Scalability ModeratePotentially higher
Reagent Cost & Availability Some starting materials may require multi-step synthesisReadily available starting materials
Control of Regiochemistry ExcellentExcellent

Route 1: The Alder-Rickert Reaction Approach

This classic approach, pioneered in the early total syntheses of mycophenolic acid, constructs the hexasubstituted aromatic ring through a powerful cycloaddition/retro-cycloaddition sequence known as the Alder-Rickert reaction.[1] This strategy offers excellent control over the substitution pattern of the aromatic ring.

Scientific Rationale

The core of this strategy lies in the [4+2] cycloaddition between a substituted diene and a dienophile, followed by a thermal elimination of a small molecule (e.g., propylene) to afford the aromatic core. This method is particularly effective for creating highly substituted benzene rings that are often challenging to synthesize through traditional electrophilic aromatic substitution reactions. Subsequent functional group manipulations, including demethylation and lactonization, lead to the desired phthalide.

Experimental Protocol

The following protocol is adapted from the seminal work on mycophenolic acid synthesis.[1]

Step 1: Synthesis of the Aromatic Core via Alder-Rickert Reaction

  • A solution of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and dimethyl acetylenedicarboxylate in a high-boiling solvent (e.g., diphenyl ether) is heated to a high temperature (typically >200 °C).

  • The initial Diels-Alder adduct is not isolated but undergoes an in-situ retro-Diels-Alder reaction, eliminating propylene to yield a substituted dimethyl phthalate derivative.

  • The crude product is purified by vacuum distillation or column chromatography.

Step 2: Demethylation and Lactonization

  • The resulting dimethyl phthalate is subjected to demethylation using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature.

  • Following demethylation to the corresponding dihydroxy diacid, the reaction mixture is carefully quenched.

  • Lactonization to form the 5,7-dihydroxyphthalide is typically achieved by heating the diacid or by treatment with a dehydrating agent.

Step 3: Selective Methylation

  • To obtain the target 7-hydroxy-5-methoxyphthalide, selective methylation of the 5-hydroxyl group of the dihydroxyphthalide is required. This can be achieved using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent. The 7-hydroxyl group is generally less reactive due to steric hindrance and potential intramolecular hydrogen bonding.

Visualization of Route 1

Alder_Rickert_Route cluster_start Starting Materials cluster_reaction1 Alder-Rickert Reaction cluster_reaction2 Functional Group Manipulation Diene 1,3-dimethoxy-4,6-dimethyl- 1,3-cyclohexadiene Adduct Bicyclic Adduct (unisolated) Diene->Adduct Heat Dienophile Dimethyl acetylenedicarboxylate Dienophile->Adduct Aromatic Substituted Dimethyl Phthalate Adduct->Aromatic Retro-[4+2] (- Propylene) Dihydroxy 5,7-Dihydroxyphthalide Aromatic->Dihydroxy 1. BBr₃ 2. Lactonization Target 7-hydroxy-5-methoxy- 1(3H)-isobenzofuranone Dihydroxy->Target Selective Methylation

Caption: Alder-Rickert approach to the phthalide core.

Route 2: Biosynthetic-Inspired Approach from a Substituted Benzoic Acid

This route takes inspiration from the biosynthetic pathway of mycophenolic acid, which is believed to proceed from a polyketide precursor.[3] This chemical synthesis starts with a pre-formed, appropriately substituted benzoic acid derivative and introduces the remaining functional groups.

Scientific Rationale

This strategy leverages the availability of substituted benzoic acids as starting materials. The key steps involve the introduction of a formyl group ortho to the carboxylic acid, which then serves as a precursor for the lactone ring. This approach avoids the high temperatures of the Alder-Rickert reaction and can be more amenable to scale-up. The regiochemistry is dictated by the substitution pattern of the starting benzoic acid.

Experimental Protocol

The following protocol is based on synthetic studies of mycophenolic acid intermediates.[2][4]

Step 1: Synthesis of 2-formyl-3,5-dihydroxy-4-methylbenzoic acid

  • Start with 3,5-dihydroxy-4-methylbenzoic acid.

  • Introduce a formyl group at the C2 position. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or Duff reaction, although regioselectivity can be a challenge. A more controlled method involves lithiation directed by a suitable protecting group followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 2: Reduction and Lactonization

  • The 2-formyl-3,5-dihydroxy-4-methylbenzoic acid is then subjected to a reduction of the aldehyde to an alcohol and subsequent lactonization. This can often be achieved in a single step.

  • A common method is the treatment with a reducing agent like sodium borohydride in a suitable solvent. The initially formed alcohol undergoes spontaneous or acid/base-catalyzed cyclization with the adjacent carboxylic acid to form the stable five-membered lactone ring, yielding 5,7-dihydroxy-4-methylphthalide.

Step 3: Selective Methylation

  • As in Route 1, the final step is the selective methylation of the 5-hydroxyl group of 5,7-dihydroxy-4-methylphthalide to afford the target molecule, 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone.

Visualization of Route 2

Biosynthetic_Inspired_Route cluster_start2 Starting Material cluster_reaction3 Formylation cluster_reaction4 Reductive Lactonization Benzoic_Acid 3,5-dihydroxy-4-methyl- benzoic acid Formyl_Acid 2-formyl-3,5-dihydroxy- 4-methylbenzoic acid Benzoic_Acid->Formyl_Acid Formylation (e.g., Vilsmeier-Haack) Dihydroxy_Phthalide 5,7-Dihydroxy-4- methylphthalide Formyl_Acid->Dihydroxy_Phthalide Reduction (NaBH₄) & Lactonization Target_2 7-hydroxy-5-methoxy- 1(3H)-isobenzofuranone Dihydroxy_Phthalide->Target_2 Selective Methylation

Caption: Biosynthetic-inspired route to the phthalide core.

Conclusion

Both the Alder-Rickert approach and the biosynthetic-inspired route offer viable pathways to 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone, a crucial intermediate for mycophenolic acid synthesis. The choice between these routes will depend on the specific requirements of the project, including the availability of starting materials, desired scale, and the synthetic chemist's familiarity with the key transformations. The Alder-Rickert reaction provides a powerful tool for constructing the highly substituted aromatic ring from simpler precursors, while the biosynthetic-inspired route offers a more linear approach that may be more amenable to process development and scale-up. Further optimization of each step, particularly in the selective methylation, can significantly impact the overall efficiency of the synthesis.

References

  • Cholewiński, G., Małachowska-Ugarte, M., & Dzierzbicka, K. (2010). The chemistry of mycophenolic acid--synthesis and modifications towards desired biological activity. Current medicinal chemistry, 17(18), 1926–1941.
  • Zuo, J., Pan, X., & Yuan, J. (2009). New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide.
  • Bowen, L., Clifford, K. H., & Phillips, G. T. (1977). Biosynthesis of mycophenolic acid. The synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide in a cell-free preparation from Penicillium brevicompactum.
  • Makara, G. M., Klubek, K., & Anderson, W. K. (1996). An Improved Synthesis of 5,7-Dimethoxy-4-methylphthalide, A Key Intermediate in the Synthesis of Mycophenolic Acid.
  • Auricchio, S., & Vajna de Pava, O. (1984). New synthesis of 5,7-dihydroxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid. The Journal of Organic Chemistry, 49(23), 4577-4579.
  • ACS Publications. (n.d.). New synthesis of 5,7-dihydroxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid. The Journal of Organic Chemistry.
  • Birch, A. J., & Wright, J. J. (1969). A total synthesis of mycophenolic acid. Australian Journal of Chemistry, 22(12), 2635-2644.
  • Iwaszkiewicz-Grześ, D., & Dzierzbicka, K. (2018). New Analogues of Mycophenolic Acid. MOST Wiedzy.
  • Cholewiński, G., Małachowska-Ugarte, M., Siebert, A., Prejs, M., & Dzierzbicka, K. (2018). Modifications of total synthesis of mycophenolic acid. Current Chemistry Letters, 7(1), 9-16.
  • Mellows, G., & Nychka, N. (1973). Mycophenolic acid is produced during balanced growth of Penicillium brevicompactum. Canadian Journal of Microbiology, 19(7), 753-761.
  • Cholewiński, G., Małachowska-Ugarte, M., Siebert, A., Prejs, M., & Dzierzbicka, K. (2018). Modifications of total synthesis of mycophenolic acid.
  • European Patent Office. (2010). Improved process for the production of mycophenolic acid. EP2166108A1.
  • PubChem. (n.d.). 2-Formyl-3,5-dihydroxy-4-methylbenzoic acid.
  • Canonica, L., Kroszczynski, W., Ranzi, B. M., Rindone, B., & Scolastico, C. (1971). The biosynthesis of mycophenolic acid.
  • Mokhtari, F., Erfani, N., Aboutalebi, H., Khodavaisy, S., & Rezaie, S. (2021). Production of Mycophenolic Acid by a Newly Isolated Indigenous Penicillium glabrum. PMC.
  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Wikipedia. (n.d.). Lactone.
  • CAPS. (n.d.). Phytochemical: 2-Formyl-3,5-dihydroxy-4-methylbenzoic acid.
  • Wiegel, J. F., Arts, M. P., & van den Heuvel, D. (2021).
  • Hagemeyer, H. J. (1953).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.).

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Validation

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- versus mycophenolic acid: a comparative efficacy study

Title: Structural Determinants of Immunosuppression: A Comparative Efficacy Guide on Mycophenolic Acid vs. its Truncated Phthalide Core Executive Summary & Mechanistic Rationale In the landscape of immunosuppressive phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Determinants of Immunosuppression: A Comparative Efficacy Guide on Mycophenolic Acid vs. its Truncated Phthalide Core

Executive Summary & Mechanistic Rationale

In the landscape of immunosuppressive pharmacology, target specificity is dictated by precise structural geometries. Mycophenolic acid (MPA) is a gold-standard, uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo biosynthesis of guanine nucleotides in T and B lymphocytes[1].

This guide provides an objective, data-driven comparison between mycophenolic acid and its truncated structural core, 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (hereafter referred to as 7-HMP or the phthalide core). While 7-HMP retains the foundational isobenzofuranone (phthalide) ring system present in MPA, it lacks the critical 4-methyl group and the 6-hexenoic acid side chain.

Understanding the comparative efficacy of these two molecules requires analyzing the causality of their binding kinetics. MPA does not simply block the active site; it traps the enzyme in a covalent intermediate state (E-XMP*)[2]. Crystallographic and kinetic data reveal that the hexenoic acid side chain of MPA acts as a functional mimic for the nicotinamide portion of the NAD+ cofactor and displaces a catalytic water molecule[3]. Consequently, stripping the molecule down to the 7-HMP core fundamentally abolishes its ability to anchor into the NAD+ pocket, shifting its pharmacological profile from a potent immunosuppressant to a biologically inert baseline phenolic compound[4].

Mechanistic Pathway Visualization

To understand the efficacy divergence, we must visualize the IMPDH catalytic cycle. MPA intercepts the pathway post-hydride transfer, whereas 7-HMP fails to engage the intermediate complex.

G IMP IMP + NAD+ IMPDH IMPDH Enzyme IMP->IMPDH Catalysis EXMP E-XMP* Covalent Intermediate IMPDH->EXMP Hydride Transfer XMP XMP + NADH EXMP->XMP Hydrolysis MPA Mycophenolic Acid (MPA) (Binds NAD+ Pocket) MPA->EXMP Traps Intermediate HMP 7-HMP (Core Only) (Fails to Anchor) HMP->EXMP No Affinity Prolif T/B Cell Proliferation XMP->Prolif Guanine Synthesis

Fig 1. Mechanistic divergence in IMPDH inhibition between MPA and its truncated phthalide core.

Quantitative Efficacy & Structure-Activity Relationship (SAR)

The structural truncation from MPA to 7-HMP results in a catastrophic loss of target affinity. The carboxylic acid moiety on the MPA side chain is strictly required to form hydrogen bonds with key active-site residues (e.g., Ser276). Without this side chain, the phthalide core alone (7-HMP) cannot stabilize the E-XMP* complex[4].

Table 1: Comparative Pharmacological Profiling
ParameterMycophenolic Acid (MPA)1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (7-HMP)
Structural Features Phthalide core + 4-methyl + 6-hexenoic acid side chainPhthalide core only
Primary Target IMPDH Type I and IINone (Baseline phenolic activity)
Mechanism of Action Uncompetitive E-XMP* trappingN/A
IMPDH II Inhibition (IC₅₀) ~7 - 10 nM> 100,000 nM (Inactive)
PBMC Proliferation (IC₅₀) ~0.1 µM> 100 µM
Metabolic Liability High (C7-glucuronidation)High (Unprotected C7-hydroxyl)

Scientist's Insight: When designing next-generation IMPDH inhibitors, the 7-HMP core can serve as a synthetic starting scaffold, but it possesses zero inherent efficacy. Any functionalization must restore the spatial geometry of the hexenoic acid side chain to bridge the gap between the phthalide binding site and the NAD+ pocket[4].

Experimental Methodologies: Self-Validating Systems

To objectively verify the efficacy gap between MPA and 7-HMP, researchers must employ orthogonal validation systems: a biochemical kinetic assay to measure direct enzyme inhibition, and a phenotypic cellular assay to measure functional immunosuppression.

Workflow Step1 1. Reagent Prep (IMPDH II, IMP, NAD+) Step2 2. Compound Incubation (MPA vs. 7-HMP) Step1->Step2 Step3 3. Kinetic Readout (NADH Abs at 340nm) Step2->Step3 Step4 4. Data Synthesis (IC50 Calculation) Step3->Step4

Fig 2. Self-validating in vitro IMPDH kinetic assay workflow.

Protocol A: Continuous Spectrophotometric IMPDH Kinetic Assay

Purpose: To quantify the direct inhibitory constant (Ki/IC50) by tracking the reduction of NAD+ to NADH.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT. Causality note: KCl is critical because K+ ions are required for IMPDH catalytic activity and proper folding.

  • Enzyme & Substrate Assembly: Add recombinant human IMPDH Type II (final concentration 10-20 nM) to the buffer. Add IMP (inosine monophosphate) to a final concentration of 150 µM.

  • Compound Addition: Prepare serial dilutions of MPA and 7-HMP in DMSO. Add to the reaction mixture (final DMSO concentration <1% to prevent solvent-induced denaturation). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding NAD+ to a final concentration of 250 µM.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 340 nm (indicative of NADH formation) using a microplate reader for 15 minutes at 30-second intervals.

  • Validation Control: Include a vehicle (DMSO) control to establish the uninhibited V_max. The self-validating nature of this assay lies in the linear phase of NADH production; any deviation from linearity in the vehicle control invalidates the run.

Protocol B: PBMC Proliferation Assay (CFSE Tracking)

Purpose: To evaluate the functional translation of IMPDH inhibition into immunosuppressive cellular efficacy.

  • Cell Isolation & Staining: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation. Wash and stain cells with 2 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 minutes at room temperature. Quench with FBS.

  • Plating & Treatment: Seed PBMCs at 1×105 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS. Treat with titrations of MPA (0.01 to 10 µM) and 7-HMP (1 to 200 µM).

  • Stimulation: Stimulate T-cell proliferation using anti-CD3/anti-CD28 functional grade antibodies (1 µg/mL each). Causality note: Lymphocytes rely heavily on the de novo purine synthesis pathway during active proliferation; resting cells utilize the salvage pathway, making stimulation mandatory to observe MPA's selective toxicity.

  • Incubation & Flow Cytometry: Incubate for 72 hours at 37°C, 5% CO2. Harvest cells and analyze via flow cytometry (FITC channel). As cells divide, CFSE fluorescence halves. Calculate the Proliferation Index to determine the functional IC50.

Conclusion

The comparative analysis between mycophenolic acid and 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- underscores a fundamental principle of drug design: the core scaffold is necessary, but rarely sufficient. While 7-HMP provides the isobenzofuranone nucleus required to occupy the IMPDH binding pocket, it is entirely devoid of the hexenoic acid side chain necessary to execute the uncompetitive trapping of the E-XMP* intermediate. Consequently, 7-HMP exhibits no meaningful immunosuppressive efficacy. For drug development professionals, 7-HMP serves strictly as a synthetic precursor or a negative control in structure-activity relationship (SAR) screenings, rather than a viable therapeutic alternative to MPA.

References

  • [4] Structure−Activity Relationships for Inhibition of Inosine Monophosphate Dehydrogenase by Nuclear Variants of Mycophenolic Acid. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. PubMed. Available at:

  • [1] The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Gdansk University of Technology. Available at:

  • [2] Detection of the mycophenolate-inhibited form of IMP dehydrogenase in vivo. PNAS. Available at:

  • Synthesis and biological activity of mycophenolic acid-amino acid derivatives. MOST Wiedzy. Available at:

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Comparative

Comparative analysis of extraction methods for 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- from Rhamnus procumbens

This guide provides a comprehensive comparative analysis of various extraction methodologies for the isolation of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone, a bioactive phthalide, from the plant Rhamnus procumbens. As r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of various extraction methodologies for the isolation of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone, a bioactive phthalide, from the plant Rhamnus procumbens. As researchers, scientists, and drug development professionals, the efficient and selective extraction of lead compounds is a critical first step in the journey from natural product discovery to therapeutic application. This document moves beyond a simple listing of protocols to offer a deeper understanding of the principles governing each technique, the rationale behind experimental parameters, and a critical evaluation of their respective performances.

Introduction to 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone and Rhamnus procumbens

7-hydroxy-5-methoxy-1(3H)-isobenzofuranone belongs to the isobenzofuranone (or phthalide) class of naturally occurring lactones. These compounds are known for their diverse and potent biological activities, including antimicrobial, antioxidant, and antiproliferative properties[1]. Rhamnus procumbens, a member of the Rhamnaceae family, has been identified as a natural source of this promising bioactive compound[2]. The genus Rhamnus is well-documented for its rich phytochemical profile, containing a variety of secondary metabolites such as flavonoids, anthraquinones, and phenolic compounds[3][4]. The efficient extraction of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone from Rhamnus procumbens is paramount for its further pharmacological investigation and potential therapeutic development.

This guide will compare and contrast both conventional and modern extraction techniques, providing the theoretical framework and practical insights necessary to select the most appropriate method for your research objectives. We will delve into:

  • Conventional Methods: Maceration and Soxhlet Extraction

  • Modern "Green" Methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE)

Each method will be evaluated based on key performance indicators, including extraction yield, efficiency, solvent consumption, time, and the potential for thermal degradation of the target analyte.

Comparative Analysis of Extraction Methodologies

The choice of an extraction method is a critical decision that directly impacts the yield, purity, and integrity of the target compound. This section provides a detailed comparison of the aforementioned techniques.

Method Principle Advantages Disadvantages Ideal For
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, low cost, suitable for thermolabile compounds[5].Time-consuming, large solvent consumption, potentially lower yield[5][6].Initial screening, small-scale extractions, and extraction of heat-sensitive compounds.
Soxhlet Extraction Continuous extraction with a refluxing solvent.Higher extraction efficiency than maceration due to repeated solvent washing[5].Time-consuming, large solvent volume, potential for thermal degradation of compounds[5].Exhaustive extraction of thermostable compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer[7].Reduced extraction time, lower solvent consumption, increased yield, suitable for thermolabile compounds[3][7].Potential for localized heating, equipment cost.Rapid extraction, "green" chemistry applications, and extraction of a wide range of compounds.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds[7].Extremely fast, reduced solvent usage, higher extraction rates, energy-efficient[7][8][9].Requires polar solvents, potential for localized overheating if not controlled, equipment cost[8].High-throughput screening, rapid extraction of polar compounds.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas."Green" and tunable solvent, high selectivity, no solvent residue, low operating temperatures[10][11][12].High initial equipment cost, may require a polar co-solvent for polar compounds.Extraction of non-polar to moderately polar compounds, production of high-purity extracts for food and pharmaceutical applications.

Experimental Protocols

The following are detailed, step-by-step methodologies for each extraction technique, designed to be adaptable for the extraction of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone from Rhamnus procumbens.

Maceration

Causality: This method relies on the principle of mass transfer, where the solvent gradually penetrates the plant material and dissolves the target compound. The extended contact time compensates for the lack of active agitation or heating.

Caption: Workflow for Maceration Extraction.

Protocol:

  • Preparation of Plant Material: Air-dry the aerial parts of Rhamnus procumbens in the shade. Grind the dried material into a coarse powder (e.g., 20-40 mesh).

  • Soaking in Solvent: Place a known quantity of the powdered plant material (e.g., 100 g) into a sealed container. Add a suitable solvent, such as methanol or ethanol, at a solid-to-solvent ratio of 1:10 (w/v)[13].

  • Agitation: Seal the container and allow it to stand at room temperature for 3-7 days, with occasional agitation (e.g., shaking or stirring) to enhance extraction efficiency[14].

  • Filtration: After the maceration period, filter the mixture through a fine cloth or filter paper to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Soxhlet Extraction

Causality: This technique utilizes a continuous reflux of fresh, hot solvent to exhaustively extract the target compound from the plant matrix. The repeated washing with pure solvent drives the equilibrium towards extraction.

Caption: Workflow for Soxhlet Extraction.

Protocol:

  • Sample Preparation: Prepare the dried, powdered Rhamnus procumbens as described for maceration. Place a known amount (e.g., 20-30 g) into a cellulose thimble[15][16].

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., methanol or ethanol) to approximately two-thirds of its volume and assemble the Soxhlet apparatus[15].

  • Extraction Cycles: Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the top of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the round-bottom flask. Allow the extraction to proceed for a predetermined number of cycles (e.g., 10-15) or for a specific duration (e.g., 6-8 hours)[17].

  • Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

Causality: High-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls creates micro-jets and shockwaves, leading to cell disruption and enhanced penetration of the solvent, thereby accelerating mass transfer.

Caption: Workflow for Ultrasound-Assisted Extraction.

Protocol:

  • Sample Preparation: Prepare the dried, powdered Rhamnus procumbens.

  • Sonication: Place a known quantity of the powdered material (e.g., 10 g) in a flask and add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v). Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C)[18][19][20].

  • Filtration: Filter the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Causality: Microwaves cause the polar molecules within the solvent and plant material to rotate rapidly, generating heat. This localized heating leads to a rapid increase in pressure inside the plant cells, causing them to rupture and release their contents into the solvent.

Caption: Workflow for Supercritical Fluid Extraction.

Protocol:

  • Sample Loading: Load the dried, powdered Rhamnus procumbens into the extraction vessel of the SFE system.[21]

  • Supercritical CO2 Extraction: Pressurize and heat the system to the desired supercritical conditions (e.g., 200-300 bar, 40-60°C). Introduce supercritical CO2, with or without a co-solvent (e.g., 5-10% ethanol), into the extraction vessel.

  • Depressurization & Collection: The supercritical fluid containing the extracted compounds flows to a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the extract to precipitate. Collect the crude extract from the separator.

Conclusion and Recommendations

The selection of an optimal extraction method for 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone from Rhamnus procumbens is contingent upon the specific research goals, available resources, and desired scale of operation.

  • For preliminary phytochemical screening and small-scale isolation where the preservation of thermolabile compounds is a priority, maceration offers a simple and cost-effective approach.

  • For exhaustive extraction where yield is the primary concern and the compound is known to be thermostable, Soxhlet extraction remains a viable, albeit time and solvent-intensive, option.

  • For rapid, efficient, and environmentally friendly extractions, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. UAE is particularly advantageous for its ability to enhance extraction at lower temperatures, while MAE offers unparalleled speed.

  • For the production of high-purity extracts intended for pharmaceutical or nutraceutical applications, Supercritical Fluid Extraction (SFE) is the superior choice due to its use of a non-toxic, easily removable solvent and its high selectivity.

It is imperative to note that the optimization of extraction parameters (e.g., solvent type and concentration, temperature, time, and solid-to-solvent ratio) is crucial for maximizing the yield of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone for any chosen method. Techniques such as Response Surface Methodology (RSM) can be employed for systematic optimization.

References

  • Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.
  • Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflamm
  • Macer
  • Soxhlet Extraction: Basics & Principle. Borosil Scientific.
  • Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers.
  • 3.1.
  • Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characteriz
  • Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds: Optimization, Kinetics and Antioxidant Activity. MDPI.
  • What is Soxhlet Extraction?.
  • Microwave assisted extraction of phenolic compounds and investigation on antioxidant activity.
  • Schematic of experimental setup for supercritical fluid extraction.
  • Microwave-Assisted Extraction of Phenolic Compounds from Almond Skin Byproducts (Prunus amygdalus): A Multivariate Analysis Approach.
  • Chemical Constituents of Rhamnus procumbens.
  • Microwave Assisted Extraction of Phenolic Compounds
  • Soxhlet Extraction Guide for Academic and Professional Domains. Hielscher Ultrasonics (Germany).
  • Maceration extraction conditions for determining the phenolic compounds and the antioxidant activity of C
  • The Extraction Procedure.
  • Supercritical Fluid Extraction in Natural Products Analyses.
  • Microwave-assisted extraction of phenolic antioxidants
  • Microwave-assisted extraction of functional compounds
  • Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design. PMC.
  • An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Deriv
  • SOXHLET EXTRACTION METHOD.
  • Chapter 5: Supercritical Fluid Extraction. The Royal Society of Chemistry.
  • Phytochemical composition, antioxidant, cytotoxic, haemolytic and antibacterial activities of the aerial parts of Rhamnus al
  • Rhamnus alaternus Plant: Extraction of Bioactive Fractions and Evaluation of Their Pharmacological and Phytochemical Properties. MDPI.
  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. PMC.
  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals.
  • Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts. PubMed.
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  • Advances in Extraction Techniques of Bioactive Compounds: A Comparative Review of Maceration, Soxhlet, Microwave, and Sonic
  • Comparative Analysis Of Microwave-Assisted Extraction (MAE)
  • Comparative Study Of Conventional and Microwave Assisted Extraction of Some Indigenous Drugs. Research Journal of Pharmacy and Technology.
  • A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Benchchem.
  • Supercritical Fluid Extraction of Bioactive Compounds from Bioresource: A Review. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Supercritical Fluid Extraction of Bioactive Compounds: Fundamentals, Applications and Economic Perspectives.
  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. Semantic Scholar.
  • Supercritical Carbon Dioxide Extraction of Bioactive Compounds. Gavin Publishers.

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Safety & Regulatory Compliance

Safety

Procedural Guide: Safe Handling and Disposal of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Executive Summary 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) is a highly specialized chemical intermediate frequently utilized in the synthesis of mycophenolic acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (commonly known as 7-hydroxy-5-methoxyphthalide) is a highly specialized chemical intermediate frequently utilized in the synthesis of mycophenolic acid derivatives and complex natural products[1]. Because it features both a reactive lactone ring and a mildly acidic phenolic hydroxyl group, standard "catch-all" disposal methods are insufficient. This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational plan to manage this compound safely, ensuring strict compliance with environmental regulations and minimizing laboratory risk.

Chemical Identity & Hazard Profiling

To design an effective disposal strategy, we must first quantify the physicochemical properties of the target compound.

PropertyValue / Description
Chemical Name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Common Name 7-hydroxy-5-methoxyphthalide
CAS Registry Number 24282-61-9
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Key Functional Groups Phenolic -OH, Methoxy ether, Lactone (cyclic ester)
Primary Hazards Skin/Eye Irritant, Chronic Aquatic Toxicity
Recommended Disposal High-Temperature Incineration

Mechanistic Insight: The Causality Behind the Protocol

Why do we treat this compound differently in aqueous versus organic waste streams? The structural integrity of 7-hydroxy-5-methoxyphthalide is highly pH-dependent.

Under alkaline conditions (pH > 9), the phenolic hydroxyl group deprotonates to form a water-soluble phenolate. Simultaneously, the lactone ring undergoes base-catalyzed hydrolysis, opening to form a highly soluble hydroxy-acid salt. If this basic aqueous waste is improperly flushed, the active pharmaceutical intermediate enters the municipal water system.

By strategically acidifying the waste (pH < 4), the compound relactonizes and precipitates. This allows for the physical filtration and subsequent incineration of the solid residue. This self-validating protocol drastically minimizes the volume of hazardous liquid waste and ensures compliance with the [2].

DegradationPathway Intact Intact Phthalide (Closed Lactone Ring) Base Alkaline Conditions (pH > 9) Intact->Base OH- Hydrolyzed Ring-Opened Hydroxy-Acid Salt Base->Hydrolyzed Hydrolysis Acid Acidification (pH < 4) Hydrolyzed->Acid H+ Acid->Intact Relactonization

Fig 1: Base-catalyzed hydrolysis and acid-driven relactonization of the phthalide lactone ring.

Standard Operating Procedure: Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the solvent.

  • Evacuate & Isolate: Secure the spill area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity.

  • PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and a lab coat. For dry powder spills outside of a hood, an N95 or P100 particulate respirator is mandatory.

  • Containment:

    • For Powders: Gently cover the spill with damp absorbent paper to prevent the fine powder from aerosolizing. Do not dry sweep.

    • For Solutions: Surround the liquid with an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth).

  • Collection: Carefully sweep the absorbed material using a non-sparking tool. Transfer the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to hydrolyze and lift residual traces, followed by a thorough water rinse.

Step-by-Step Disposal Protocols

All waste management must align with the guidelines set forth in [3][4].

Protocol A: Organic Solvent & Solid Waste Segregation
  • Solid Waste: Collect all contaminated solids (PPE, wipes, empty reagent vials) in a designated, poly-lined solid hazardous waste bin.

  • Liquid Segregation: Transfer non-aqueous liquid waste (e.g., methanol or ethyl acetate solutions containing the compound) into a designated "Non-Halogenated Organic Waste" carboy. Note: If halogenated solvents like dichloromethane (DCM) were used during extraction, segregate this strictly into "Halogenated Organic Waste."

  • Labeling: Label all containers strictly adhering to OSHA Hazard Communication Standards, clearly noting the presence of a phthalide derivative.

  • Destruction: Submit the sealed containers for high-temperature incineration (>1000°C) through an EPA-certified hazardous waste disposal contractor. Incineration is the only method guaranteed to completely cleave the aromatic phthalide core.

Protocol B: Aqueous Waste Treatment (Neutralization & Precipitation)
  • Collection: Gather aqueous washings containing the compound in a secondary containment vessel equipped with a magnetic stirrer.

  • pH Adjustment: Slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous stirring until the solution reaches a pH of 4.0 to 5.0.

  • Observation: Monitor the solution for precipitation. The acidification forces the ring-opened hydroxy-acid to relactonize and the phenolate to protonate, drastically reducing its aqueous solubility.

  • Filtration: Vacuum filter the suspension through a Büchner funnel to capture the precipitated active compound.

  • Final Segregation: Dispose of the filtered solid residue via Protocol A (Incineration). The remaining neutralized filtrate can typically be managed as standard aqueous waste, pending approval from your local Environmental Health and Safety (EHS) officer.

DisposalWorkflow Start Waste Generated: 7-hydroxy-5-methoxyphthalide Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incinerate High-Temperature Incineration (EPA Compliant) Solid->Incinerate Org Non-Halogenated Organic Solvent Waste Liquid->Org Aq Aqueous Waste (Basic/Acidic) Liquid->Aq Org->Incinerate Neutralize Neutralize to pH 4-5 Filter Precipitates Aq->Neutralize Neutralize->Incinerate Solid Residue

Fig 2: EPA RCRA-compliant waste segregation and disposal workflow for phthalide derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council / The National Academies Press. URL: [Link]

  • Title: Learn about Hazardous Waste Cleanups (RCRA Guidelines). Source: United States Environmental Protection Agency (EPA). URL: [Link]

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